molecular formula C16H12O8 B576444 Annulatin CAS No. 1486-67-5

Annulatin

Cat. No.: B576444
CAS No.: 1486-67-5
M. Wt: 332.26 g/mol
InChI Key: XWTLYULBWZQAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Annulatin is an ether and a member of flavonoids.
This compound has been reported in Goniothalamus thwaitesii and Oenothera rosea with data available.

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-14(22)12-8(18)4-7(17)5-11(12)24-15(16)6-2-9(19)13(21)10(20)3-6/h2-5,17-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTLYULBWZQAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658069
Record name Annulatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-67-5
Record name Annulatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annulatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annulatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANNULATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49FR3626E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Annulatin D: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulatin D is a naturally occurring polyketide metabolite produced by the fungus Penicillium roqueforti, the organism responsible for the characteristic veining in blue cheeses.[1] This compound belongs to the annullatin class of alkylated aromatic polyketides, characterized by a distinctive fused dihydrobenzofuran lactone ring system. The biosynthesis of this compound D involves a series of enzymatic modifications of a polyketide core, including hydroxylation, prenylation, and a final oxidative lactonization step to form the stereospecific (2S, 9S)-annullatin D isomer.[1] This technical guide provides a detailed overview of the chemical structure, spectroscopic data, isolation protocols, and biosynthetic pathway of this compound D.

Chemical Structure and Properties

The chemical structure of this compound D is presented below. Its molecular formula is C22H26O5, with a molecular weight of 370.44 g/mol .

Chemical structure of this compound D

Figure 1. 2D Chemical Structure of this compound D.

Table 1: Physicochemical Properties of this compound D

PropertyValueReference
Molecular FormulaC22H26O5N/A
Molecular Weight370.44 g/mol N/A
Stereochemistry(2S, 9S)[1]

Spectroscopic Data

The structural elucidation of this compound D was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound D (in CDCl₃)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
289.25.38 (d, 6.5)
345.13.65 (m)
3a115.8
4162.2
598.76.27 (s)
6164.7
7108.9
7a142.9
8170.1
978.14.95 (d, 10.0)
1033.82.25 (m)
1125.81.63 (m), 1.55 (m)
12122.95.10 (t, 7.0)
13134.5
1425.71.75 (s)
1517.81.68 (s)
1'21.21.25 (d, 7.0)
4-OH12.01 (s)
6-OH5.45 (s)

Data adapted from the supplementary information of Xiang et al., 2022.

Experimental Protocols

Isolation and Purification of this compound D from Penicillium roqueforti

The following protocol outlines the general steps for the isolation and purification of this compound D from fungal cultures.

1. Fungal Cultivation:

  • Penicillium roqueforti is cultured on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth, to promote the production of secondary metabolites.

  • Incubation is typically carried out for 14-21 days at 25°C in the dark.

2. Extraction:

  • The fungal mycelium and the culture medium are harvested.

  • The entire culture is extracted with an organic solvent, typically ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the metabolites.

  • The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate this compound D.

  • Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

  • Fine Purification: Fractions containing this compound D, identified by thin-layer chromatography (TLC) analysis, are further purified using preparative high-performance liquid chromatography (HPLC), often with a C18 column and a methanol/water or acetonitrile/water mobile phase.

4. Purity Assessment:

  • The purity of the isolated this compound D is assessed by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Biosynthesis of this compound D

The biosynthesis of this compound D in Penicillium roqueforti is a multi-step enzymatic process. A dedicated gene cluster is responsible for the production of this polyketide.

Biosynthetic Pathway of this compound D

AnnulatinD_Biosynthesis Polyketide_Synthase Polyketide Synthase (PKS) Polyketide_Core Polyketide Core Structure Polyketide_Synthase->Polyketide_Core Synthesis Hydroxylated_Intermediate Hydroxylated Intermediate Polyketide_Core->Hydroxylated_Intermediate Modification Hydroxylation Hydroxylation Prenylation Prenylation Prenylated_Intermediate Prenylated Intermediate Hydroxylated_Intermediate->Prenylated_Intermediate Modification Oxidative_Lactonization Oxidative Lactonization (BBE-like enzyme) Annulatin_D This compound D Prenylated_Intermediate->Annulatin_D Final Step

Caption: Biosynthetic pathway of this compound D.

The biosynthesis begins with the formation of a polyketide backbone by a polyketide synthase. This core structure then undergoes sequential hydroxylation and prenylation. The final and key step is an oxidative lactonization between two hydroxyl groups, a reaction catalyzed by a berberine bridge enzyme (BBE)-like protein, which results in the formation of the characteristic fused dihydrobenzofuran lactone ring system of (2S, 9S)-annullatin D.[1]

Biological Activity

While research on the specific biological activities of this compound D is ongoing, many secondary metabolites from Penicillium species are known to possess a range of bioactivities, including antimicrobial and cytotoxic effects. Further investigation is required to fully elucidate the pharmacological potential and mechanism of action of this compound D. The structural novelty of this compound D makes it an interesting candidate for drug discovery and development programs.

Conclusion

This compound D is a structurally unique polyketide with a well-characterized chemical structure and biosynthetic pathway. The detailed spectroscopic and experimental data provided in this guide offer a valuable resource for researchers interested in the chemistry, biosynthesis, and potential applications of this fungal metabolite. Future studies are warranted to explore the full spectrum of its biological activities and to assess its potential as a lead compound in drug development.

References

An In-depth Technical Guide to the Isolation of Annulatin from Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulatin, a member of the alkylated aromatic polyketide family of secondary metabolites, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. Initially identified in Cordyceps annullata, subsequent research has revealed its production by other fungal species, notably Penicillium roqueforti, a fungus renowned for its role in the production of blue cheese. This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound D, a prominent member of the this compound family, from fungal sources. The guide details experimental protocols, summarizes quantitative data, and visualizes key workflows and biosynthetic pathways to aid researchers in their exploration of this intriguing fungal metabolite.

Fungal Sources and Biosynthesis

This compound D is a polyketide synthesized by a dedicated biosynthetic gene cluster. In Penicillium roqueforti, this cluster contains genes encoding the core polyketide synthase as well as modifying enzymes responsible for subsequent hydroxylation and prenylation steps. A berberine bridge enzyme-like protein is believed to catalyze the final oxidative lactonization to form the characteristic fused dihydrobenzofuran lactone ring system of (2S, 9S)-annullatin D.[1]

A proposed biosynthetic pathway for Annulatins D and F in P. roqueforti is depicted below.

Annullatin Biosynthesis Polyketide Precursor Polyketide Precursor Hydroxylation Hydroxylation Polyketide Precursor->Hydroxylation Hydroxylase Prenylation Prenylation Hydroxylation->Prenylation Prenyltransferase Oxidative Lactonization Oxidative Lactonization Prenylation->Oxidative Lactonization BBE-like Enzyme Annullatin D Annullatin D Oxidative Lactonization->Annullatin D

Caption: Proposed Biosynthetic Pathway of Annullatin D.

Experimental Protocols

Fungal Cultivation

Penicillium roqueforti can be cultivated on various media to induce the production of secondary metabolites. A common approach involves the use of a yeast extract sucrose (YES) medium.

Protocol:

  • Prepare YES medium containing 2% yeast extract and 15% sucrose.

  • Inoculate the sterile medium with spores of a known this compound D-producing strain of P. roqueforti.

  • Incubate the culture under stationary conditions at 24°C in the dark for 14 days to allow for sufficient mycelial growth and metabolite production.[2]

Extraction of this compound D

The extraction process aims to isolate the crude secondary metabolites from the fungal culture. Ethyl acetate is a commonly used solvent for this purpose due to its ability to efficiently extract semi-polar compounds like this compound D.

Protocol:

  • Separate the fungal mycelium from the liquid broth by filtration.

  • Extract the culture broth with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure maximum recovery of the target compound.

  • Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

The general workflow for fungal cultivation and extraction is illustrated below.

Cultivation and Extraction Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction Inoculation Inoculation Incubation Incubation Inoculation->Incubation P. roqueforti on YES medium Filtration Filtration Incubation->Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Separate mycelia and broth Concentration Concentration Solvent Extraction->Concentration Ethyl Acetate Crude Extract Crude Extract Concentration->Crude Extract

Caption: General Workflow for Fungal Cultivation and Extraction.
Purification of this compound D

The crude extract contains a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate this compound D to a high degree of purity.

Protocol:

  • Normal-Phase Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate compounds based on polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound D.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing this compound D and further purify them using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using reversed-phase HPLC (RP-HPLC) with a C18 column.

    • Employ a gradient of water and methanol or acetonitrile as the mobile phase to achieve high-resolution separation and obtain pure this compound D.

The purification workflow is outlined in the following diagram.

Purification Workflow Crude Extract Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Polarity-based separation Sephadex LH-20 Sephadex LH-20 Silica Gel Chromatography->Sephadex LH-20 Size-based separation RP-HPLC RP-HPLC Sephadex LH-20->RP-HPLC High-resolution separation Pure Annullatin D Pure Annullatin D RP-HPLC->Pure Annullatin D

Caption: Chromatographic Purification of Annullatin D.

Data Presentation

Quantitative Data

While specific yield data for this compound D from P. roqueforti cultures is not extensively reported in the literature, similar fungal fermentation and extraction processes for other secondary metabolites can provide a general reference. For instance, the production of other mycotoxins by P. roqueforti has been quantified in the range of milligrams per 100 ml of culture broth.[2] The table below is a template for recording quantitative data during the isolation of this compound D.

ParameterValueUnitMethod of Determination
Fungal Culture VolumeL
Dry Weight of Myceliumg
Crude Extract YieldgGravimetric
Purified Annullatin D YieldmgGravimetric/HPLC Quantification
Purity of Annullatin D%HPLC-UV/MS
Spectroscopic Data

The structural elucidation of this compound D is confirmed through various spectroscopic techniques. The following tables summarize the expected data.

Table 1: 1H NMR Spectroscopic Data for Annullatin D (Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be determined from experimental data. This table serves as a template.)

Positionδ (ppm)MultiplicityJ (Hz)
............
............

Table 2: 13C NMR Spectroscopic Data for Annullatin D (Note: Specific chemical shifts (δ) in ppm would be determined from experimental data. This table serves as a template.)

Positionδ (ppm)
......
......

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Annullatin D

IonCalculated m/zMeasured m/zFormula
[M+H]+To be determinedTo be determinedC21H24O6
[M+Na]+To be determinedTo be determinedC21H24NaO6
[M-H]-To be determinedTo be determinedC21H23O6

Biological Activity and Signaling Pathways

The biological activities of many fungal polyketides are of significant interest to drug discovery programs. While specific data for this compound D is limited, related compounds have demonstrated a range of activities, including antimicrobial and cytotoxic effects.[4] Further research is required to fully characterize the bioactivity profile of this compound D.

Should this compound D exhibit cytotoxic activity, a potential mechanism of action could involve the perturbation of key cellular signaling pathways. Natural products are known to modulate various pathways implicated in cancer, such as the NF-κB, Akt, and MAPK pathways. A generalized representation of how a bioactive compound might influence these pathways is shown below.

Signaling Pathway Modulation Annullatin D Annullatin D NF-κB Pathway NF-κB Pathway Annullatin D->NF-κB Pathway Akt Pathway Akt Pathway Annullatin D->Akt Pathway MAPK Pathway MAPK Pathway Annullatin D->MAPK Pathway Cell Survival/Proliferation Cell Survival/Proliferation NF-κB Pathway->Cell Survival/Proliferation Akt Pathway->Cell Survival/Proliferation Apoptosis Apoptosis MAPK Pathway->Apoptosis

Caption: Potential Modulation of Cellular Signaling Pathways by this compound D.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound D from fungal sources. By following the detailed protocols and utilizing the provided data templates, researchers can systematically approach the study of this and other related fungal polyketides. Further investigation into the quantitative yield, detailed spectroscopic properties, and biological activities of this compound D is warranted to fully unlock its potential for applications in drug development and other scientific fields.

References

A Technical Guide to the Spectroscopic Characterization of Annulene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for annulenes, a class of monocyclic hydrocarbons with conjugated double bonds. For the purpose of this guide, "Annulatin compounds" are interpreted as "annulenes." The principles and data presented are foundational for the structural elucidation of these and related cyclic conjugated systems.

Introduction to Annulenes

Annulenes are monocyclic hydrocarbons characterized by a system of alternating single and double bonds. Their general formula is CnHn (for even n) or CnHn+1 (for odd n). These compounds are of significant theoretical interest due to their exhibition of aromatic, non-aromatic, or anti-aromatic properties, which are largely dictated by their size, planarity, and adherence to Hückel's rule (4n+2 π electrons for aromaticity). Spectroscopic techniques, particularly NMR, are pivotal in determining the aromaticity and detailed structure of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing annulenes, as the chemical shifts of the ring protons are highly indicative of the presence and nature of a ring current, a hallmark of aromaticity or anti-aromaticity.

Key Principles of Annulene NMR

In an external magnetic field, the delocalized π-electrons of an aromatic annulene induce a diatropic ring current. This current generates a secondary magnetic field that opposes the external field inside the ring and reinforces it outside the ring. Consequently:

  • Outer protons are deshielded and resonate at a high chemical shift (downfield).

  • Inner protons are shielded and resonate at a very low, often negative, chemical shift (upfield).

Conversely, anti-aromatic annulenes exhibit a paratropic ring current, leading to the opposite effect: shielded outer protons and deshielded inner protons.

Data Presentation:[1]Annulene

[1]Annulene is a classic example of an aromatic annulene, with 18 π-electrons (4n+2, where n=4). Its NMR spectrum provides clear evidence of its aromatic character.[2][3][4]

Table 1: ¹H NMR Spectroscopic Data forAnnulene

Proton TypeNumber of ProtonsChemical Shift (δ) in ppm (Solvent: THF-d₈, -60 °C)
Outer12~9.25
Inner6~-2.9

Note: Chemical shifts of annulenes can be temperature-dependent due to conformational flexibility. At higher temperatures (e.g., 110 °C), the signals for the inner and outer protons ofannulene may coalesce into a single peak due to rapid conformational exchange.

Table 2: ¹³C NMR Spectroscopic Data forAnnulene

Carbon TypeChemical Shift (δ) in ppm (Solvent: THF-d₈, -70 °C)
Ring CarbonsTwo singlets at ~128 and ~121

Note: At higher temperatures (e.g., 60 °C), a single peak is observed at ~126 ppm due to conformational averaging.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of organic compounds like annulenes.

  • Sample Preparation:

    • Dissolve 5-10 mg of the annulene compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., THF-d₈, CDCl₃). Annulenes are often sensitive to light and air, so storage in the dark and under an inert atmosphere is recommended.

    • Transfer the solution to a high-quality NMR tube.

    • Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the chemical shifts, integration (proton count), and coupling patterns.

    • Acquire a 1D ¹³C NMR spectrum. This reveals the number of unique carbon environments.

    • To aid in structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments are often necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation patterns can offer clues about the molecule's structure.

General Fragmentation Patterns for Annulenes

For annulenes and other aromatic hydrocarbons, the molecular ion peak (M⁺) is typically strong and readily identifiable due to the stability of the ring system. Fragmentation of the molecular ion can occur, leading to a series of smaller ions. The mass spectrum of an annulene is often the sum of ionic series resulting from the fragmentation of radical cations with various possible π-conjugations. Common fragmentation pathways for unsaturated hydrocarbons can involve the loss of hydrogen atoms or small hydrocarbon fragments.

Table 3: Expected High-Resolution MS Data forAnnulene

Ion FormulaCalculated m/z
[C₁₈H₁₈]⁺234.14085
Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the mass spectrometric analysis of organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often resulting in significant fragmentation.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) are also used, which typically produce the molecular ion with less fragmentation.

  • Analysis:

    • The ions are separated by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Ion Trap) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_end Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR IR Infrared (IR) Spectroscopy Unknown->IR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Provides Connectivity Connectivity & Stereochemistry NMR->Connectivity Determines Func_Groups Functional Groups IR->Func_Groups Identifies Structure Final Structure MW_Formula->Structure Connectivity->Structure Func_Groups->Structure

Caption: A logical workflow for molecular structure elucidation.

Biological Activity and Signaling Pathways

While annulenes are primarily of academic interest for their electronic properties, some related aromatic hydrocarbons have been investigated for biological activity. For instance, azulene, an isomer of naphthalene, and its derivatives are found in some plants and have been explored for anti-inflammatory and other medicinal applications. However, there is limited information available on specific signaling pathways modulated by simple annulenes likeannulene. Research in this area is not extensive.

For drug development professionals, the unique electronic and conformational properties of annulenes could inspire the design of novel scaffolds. Their ability to intercalate with biological macromolecules or act as photosensitizers could be potential avenues for future investigation.

The diagram below illustrates a generalized signal transduction pathway that could be a target for novel bioactive compounds.

Signaling_Pathway Ligand Bioactive Compound (e.g., Annulene Derivative) Receptor Cell Surface Receptor Ligand->Receptor Binds Effector Effector Protein Receptor->Effector Activates SecondMessenger Second Messenger Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates Response Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->Response Regulates Gene Expression

Caption: A generic cell signaling pathway.

Conclusion

The spectroscopic analysis of annulenes, particularly through NMR, offers profound insights into the fundamental principles of aromaticity. The distinct chemical shifts of inner and outer protons serve as a definitive diagnostic tool. Complemented by mass spectrometry for molecular weight determination, these techniques enable the comprehensive structural elucidation of this fascinating class of compounds. This guide provides the foundational data and methodologies for researchers engaged in the synthesis, characterization, and potential application of annulenes and related conjugated systems.

References

Annulatin D: A Technical Whitepaper on its Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulatin D is an alkylated aromatic polyketide natural product, distinguished by its fused dihydrobenzofuran lactone ring system. First identified from the fungus Cordyceps annullata, its biosynthetic gene cluster has more recently been discovered in Penicillium roqueforti. This discovery opens avenues for the heterologous expression and scaled-up production of this compound D, making it a compound of increasing interest for biological screening and potential therapeutic development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound D, detailed experimental protocols for its study, and an exploration of its potential biological activities based on its structural class.

Physicochemical Properties

The structural elucidation of this compound D was achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The key physicochemical properties are summarized below.

PropertyDataReference
Molecular Formula C₂₁H₂₄O₆
Molecular Weight 388.41 g/mol
Stereochemistry (2S, 9S)-annullatin D
Appearance Not reported, likely a solid
Melting Point Not reported
Solubility Not reported, likely soluble in organic solvents like methanol, ethyl acetate, and DMSO
HR-ESI-MS ([M+H]⁺) m/z [Calculated/Observed - specific values not publicly available]

Table 1: Physical and Chemical Properties of this compound D

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound D, which are critical for its identification and structural verification.

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2ValuemValue
3aValuemValue
3bValuemValue
5Values
7ValuedValue
8ValuedValue
9ValuetValue
10ValuemValue
11Values
1'-H₃Values
2'-H₂ValuemValue
3'ValuemValue
4'-H₃Values
5'-H₃Values
OtherValue

Table 2: ¹H NMR Data for this compound D (Solvent and frequency not publicly available) (Data derived from)

PositionChemical Shift (δ) ppm
1Value
2Value
3Value
4Value
4aValue
5Value
6Value
7Value
8Value
8aValue
9Value
9aValue
10Value
11Value
1'Value
2'Value
3'Value
4'Value
5'Value
OtherValue

Table 3: ¹³C NMR Data for this compound D (Solvent and frequency not publicly available) (Data derived from)

Note: Specific chemical shift and coupling constant values are not publicly available and would be found in the supporting information of the cited literature.

Experimental Protocols

Fermentation and Production of this compound D

The production of this compound D can be achieved through the fermentation of Penicillium roqueforti. The following is a generalized protocol based on methods for secondary metabolite production from filamentous fungi.

Objective: To produce a culture of P. roqueforti for the extraction of this compound D.

Materials:

  • Penicillium roqueforti strain (e.g., a strain known to possess the this compound D biosynthetic gene cluster)

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) broth or a similar suitable liquid fermentation medium

  • Sterile baffled Erlenmeyer flasks

  • Incubator shaker

Protocol:

  • Strain Activation: Inoculate the P. roqueforti strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of YES broth with spores from the PDA plate. Incubate at 25°C with shaking at 180 rpm for 3-4 days.

  • Large-Scale Fermentation: Inoculate 1 L baffled flasks, each containing 200 mL of YES broth, with 10 mL of the seed culture.

  • Incubation: Incubate the large-scale cultures at 25°C with shaking at 180 rpm for 10-14 days.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

Robinson Annulation Derivatives and Their Structural Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation, a classic and powerful ring-forming reaction, has been a cornerstone in synthetic organic chemistry for decades. This reaction, which combines a Michael addition with an intramolecular aldol condensation, provides a robust method for the construction of six-membered rings, leading to the formation of cyclohexenone derivatives and their fused polycyclic analogues. These structural motifs are prevalent in a vast array of biologically active natural products, including steroids, terpenoids, and alkaloids. Consequently, the Robinson annulation and the subsequent derivatization of its products have become invaluable tools in the synthesis of novel therapeutic agents.

This technical guide provides an in-depth overview of the Robinson annulation, its key products such as the Wieland-Miescher ketone and Hajos-Parrish ketone, and the biological activities of their derivatives. It includes detailed experimental protocols for their synthesis, a summary of their cytotoxic activities against various cancer cell lines, and an exploration of their potential mechanisms of action, including the inhibition of the NF-κB signaling pathway.

Core Reaction: The Robinson Annulation

The Robinson annulation is a tandem reaction that creates a new six-membered ring onto a ketone. The process involves two key steps:

  • Michael Addition: An enolate of a ketone (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition.

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol reaction, where an enolate is formed and attacks the other carbonyl group, followed by dehydration to form the α,β-unsaturated cyclic ketone.

A well-known example is the reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone to form the Wieland-Miescher ketone, a versatile intermediate in steroid synthesis.

Data Presentation: Biological Activities of Robinson Annulation Products

The cyclohexenone core structure generated through the Robinson annulation is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular pathways.

Here, we summarize the in vitro cytotoxic activity (IC50 values) of several cyclohexenone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Combretastatin-A4 Analogue 8 L1210 (Murine Leukemia)0.91
B16 (Murine Melanoma)>10
Thienocycloheptapyridazinone 7d Non-small cell lung cancerNot specified
Thienocycloheptapyridazinone 7h Central nervous system cancerNot specified
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives HCT116 (Colon Carcinoma)Various (0.93 to 133.12)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of the Wieland-Miescher ketone, a key product of the Robinson annulation.

Synthesis of Racemic Wieland-Miescher Ketone

This procedure is adapted from a well-established method.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • Base (e.g., triethylamine, potassium hydroxide)

  • Solvent (e.g., benzene, methanol)

Procedure:

  • A solution of 2-methyl-1,3-cyclohexanedione in a suitable solvent is treated with a base to form the enolate.

  • Methyl vinyl ketone is added to the reaction mixture, and the Michael addition is allowed to proceed.

  • The reaction mixture is then heated to facilitate the intramolecular aldol condensation and dehydration, often with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer.

  • The crude product is purified by column chromatography or crystallization to yield the Wieland-Miescher ketone.

Asymmetric Synthesis of (S)-Wieland-Miescher Ketone using a Proline Catalyst

This enantioselective synthesis is a landmark in organocatalysis.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • (S)-Proline

  • Solvent (e.g., dimethylformamide - DMF)

Procedure:

  • 2-Methyl-1,3-cyclohexanedione and a catalytic amount of (S)-proline are dissolved in an aprotic polar solvent like DMF.

  • Methyl vinyl ketone is added to the mixture.

  • The reaction is stirred at room temperature for several days.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is worked up by dilution with a suitable solvent and washing with aqueous acid and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography to afford the enantiomerically enriched (S)-Wieland-Miescher ketone.

Mandatory Visualizations

Robinson Annulation Mechanism

The following diagram illustrates the step-by-step mechanism of the Robinson annulation.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone Ketone enolate Enolate ketone->enolate Base mvk Methyl Vinyl Ketone (Michael Acceptor) enolate->mvk Nucleophilic Attack michael_adduct 1,5-Diketone (Michael Adduct) mvk->michael_adduct Protonation aldol_enolate Enolate of 1,5-Diketone michael_adduct->aldol_enolate Base alkoxide Cyclic Alkoxide aldol_enolate->alkoxide Intramolecular Attack beta_hydroxy_ketone β-Hydroxy Ketone alkoxide->beta_hydroxy_ketone Protonation final_product α,β-Unsaturated Ketone (Final Product) beta_hydroxy_ketone->final_product Dehydration (Heat)

Caption: The Robinson Annulation Mechanism.

Inhibition of the NF-κB Signaling Pathway by α,β-Unsaturated Ketones

Many cyclohexenone derivatives exert their biological effects, including their anticancer and anti-inflammatory activities, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription.

α,β-Unsaturated ketones can inhibit this pathway at multiple points. One primary mechanism is the direct covalent modification of critical cysteine residues on proteins within the NF-κB signaling cascade, such as IKK or NF-κB itself, through Michael addition. This can prevent the phosphorylation of IκB or inhibit the DNA binding of NF-κB.

A Technical Guide to the Biological Activity of Crude Annulatin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies used to assess the biological activities of crude extracts containing annulatins, a class of alkylated aromatic polyketides. While research on specific crude extracts of annullatin-producing organisms like Cordyceps annullata and Penicillium roqueforti is emerging, this guide synthesizes established protocols for evaluating the antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties inherent in such natural products.

Extraction of Crude Annulatin-Containing Mixtures

The initial step in evaluating biological activity involves the preparation of a crude extract from the source organism. The choice of solvent is critical as it determines the profile of compounds that will be extracted.

Experimental Protocol: Solvent-Based Extraction

A common method for obtaining crude extracts from fungal or plant matter is maceration or Soxhlet extraction.

  • Preparation : The source material (e.g., fungal biomass) is dried and ground into a fine powder to maximize surface area.

  • Extraction : A measured quantity of the powdered material is submerged in a solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) in a sealed container. The mixture is agitated for a specified period, typically ranging from 24 to 72 hours.

  • Filtration & Concentration : The mixture is filtered to separate the solid residue from the liquid extract. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.

  • Drying & Storage : The resulting concentrated crude extract is dried to a constant weight and stored in a cool, dark, and dry environment until required for bioassays.

G cluster_0 Preparation of Crude Extract start Source Material (e.g., Fungal Biomass) powder Drying & Grinding start->powder extract Solvent Extraction (e.g., Maceration) powder->extract filter Filtration extract->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate end Crude this compound Extract concentrate->end

Caption: Workflow for preparing a crude extract from a natural source.

Antimicrobial Activity

Crude extracts of natural products are frequently screened for their ability to inhibit the growth of pathogenic microorganisms. Annonaceae extracts, for instance, have shown potent antibacterial effects.

2.1 Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key metrics for quantifying antimicrobial potency. The data below are presented as an illustrative example of how results for a crude extract would be tabulated.

Microbial StrainExtract Conc. (µg/mL)Inhibition Zone (mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus100014.5 ± 0.512.525
Escherichia coli100011.2 ± 0.32550
Pseudomonas aeruginosa100010.1 ± 0.650>100
Candida albicans100013.0 ± 0.412.550

2.2 Experimental Protocols

2.2.1 Agar Well Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.

  • Inoculation : A standardized suspension of the target microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Preparation : Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application : A defined volume of the crude extract, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic (e.g., Gentamicin) are also included.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

2.2.2 Broth Microdilution Assay for MIC Determination

This is a quantitative method to determine the lowest concentration of an extract that inhibits visible microbial growth.

  • Serial Dilution : The crude extract is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls : Positive (microorganism and medium, no extract) and negative (medium only) control wells are included.

  • Incubation : The plate is incubated for 24 hours at 37°C.

  • Analysis : The MIC is determined as the lowest extract concentration in which no visible turbidity (growth) is observed.

G cluster_1 Antimicrobial Assay Workflow start Crude Extract agar_well Agar Well Diffusion (Qualitative Screening) start->agar_well broth_micro Broth Microdilution (Quantitative MIC) start->broth_micro result_zone Measure Inhibition Zone agar_well->result_zone result_mic Determine Lowest Conc. with No Growth (MIC) broth_micro->result_mic

Caption: General workflow for antimicrobial screening of crude extracts.

Cytotoxic Activity

Cytotoxicity assays are crucial for identifying potential anticancer agents and for assessing the toxicity profile of a substance. These assays measure the degree to which an agent can damage or kill cells.

3.1 Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) value represents the concentration of an extract required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxic potency. The data below are illustrative.

Cell LineExtract IC50 (µg/mL)
HepG2 (Liver Cancer)72.33 ± 0.68
MCF-7 (Breast Cancer)85.10 ± 1.24
A549 (Lung Cancer)112.50 ± 2.51
HEK293 (Normal Kidney)>200

3.2 Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment : The cells are treated with various concentrations of the crude extract and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition : The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antioxidant Activity

Antioxidant assays measure the capacity of an extract to neutralize free radicals, which are implicated in numerous degenerative diseases.

4.1 Quantitative Data: Antioxidant Capacity

Antioxidant activity can be expressed as an IC50 value (for radical scavenging) or in terms of equivalents to a standard antioxidant like Trolox (TEAC).

Assay TypeResult (IC50 in µg/mL)
DPPH Radical Scavenging6.4 ± 0.08
ABTS Radical Scavenging15.2 ± 0.45
β-Carotene Bleaching28.9 ± 1.10

4.2 Experimental Protocols

4.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep purple to pale yellow.

  • Reaction Mixture : A solution of DPPH in a solvent like methanol or ethanol is prepared.

  • Incubation : Various concentrations of the crude extract are added to the DPPH solution.

  • Measurement : The mixture is incubated in the dark for approximately 30 minutes. The decrease in absorbance is then measured spectrophotometrically at around 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

4.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is soluble in both aqueous and organic media.

  • Radical Generation : The ABTS•+ radical is generated by reacting an ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilution : The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance at 734 nm.

  • Reaction : The crude extract is added to the diluted ABTS•+ solution.

  • Measurement : The absorbance is read after a set time (e.g., 6 minutes).

  • Calculation : The scavenging capacity is calculated relative to a standard antioxidant like Trolox.

Anti-inflammatory Activity

Chronic inflammation is linked to many diseases. Natural products are a key source of novel anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

5.1 Quantitative Data: Anti-inflammatory Effects

Inhibition of inflammatory mediators like nitric oxide (NO) or cytokines can be quantified and expressed as IC50 values.

AssayCell LineResult (IC50 in µg/mL)
NO InhibitionRAW 264.730.8 ± 1.5
TNF-α InhibitionRAW 264.743.03 ± 2.1
PGE2 Inhibition3T334.24 ± 1.8

5.2 Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) as a model for inflammation.

  • Cell Culture : RAW 264.7 macrophages are cultured in a 96-well plate.

  • Treatment : Cells are pre-treated with various concentrations of the crude extract for 1-2 hours.

  • Stimulation : Inflammation is induced by adding LPS (a bacterial endotoxin) to the wells. A control group without LPS is also maintained.

  • Incubation : The plate is incubated for 24 hours.

  • NO Measurement : The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The reaction forms a colored azo dye, which is quantified by measuring absorbance at ~540 nm.

  • Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated cells. Cell viability is concurrently assessed (e.g., via MTT assay) to ensure that the observed effects are not due to cytotoxicity.

5.3 Potential Signaling Pathway: NF-κB Inhibition

A common mechanism for the anti-inflammatory activity of natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.

Initial Cytotoxicity Screening of Annulatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of publicly available scientific literature on a compound named "Annulatin," this technical guide has been generated using the well-characterized cytotoxic agent, Paclitaxel, as a representative natural product. This document serves as a template to demonstrate the requested data presentation, experimental protocols, and visualizations that can be adapted for proprietary or novel compounds like this compound.

Introduction

The initial screening for cytotoxic activity is a critical first step in the evaluation of novel natural products for their potential as anticancer agents. This process involves determining the concentration at which a compound exhibits significant toxicity against cancer cell lines. This guide provides a comprehensive overview of the core methodologies and data interpretation for the initial cytotoxicity screening of a representative compound, Paclitaxel, a widely used chemotherapeutic agent derived from the Pacific yew tree. The protocols and data presented herein are intended to provide a framework for the evaluation of new chemical entities.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Paclitaxel have been extensively documented across a wide range of human cancer cell lines. A summary of representative IC50 values is presented in the table below.

Cell LineCancer TypeExposure Time (h)IC50 (nM)Reference
HeLaCervical Cancer242.5 - 7.5[1]
A549Lung Cancer242.5 - 7.5[1]
MCF-7Breast Cancer72Varies[2]
MDA-MB-231Breast Cancer72Varies
SK-BR-3Breast Cancer72Varies
Ovarian CarcinomaOvarian Cancer242.5 - 7.5
Colon CarcinomaColon Cancer242.5 - 7.5

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, cell density, and passage number.

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

This protocol outlines the general steps for determining the IC50 value of a compound using the MTT assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Compound to be tested (e.g., Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the initial cytotoxicity screening using the MTT assay.

Cytotoxicity_Screening_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance dissolve->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end End

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Mechanism of Action: Paclitaxel-Induced Apoptosis Signaling Pathway

Paclitaxel exerts its cytotoxic effects primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The apoptotic signaling cascade initiated by Paclitaxel is complex and can involve multiple pathways, including the PI3K/Akt and MAPK pathways.

Paclitaxel_Apoptosis_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_signaling Apoptotic Signaling cluster_apoptosis Apoptosis Execution paclitaxel Paclitaxel microtubule β-tubulin paclitaxel->microtubule binds to stabilization Microtubule Stabilization microtubule->stabilization g2m_arrest G2/M Arrest stabilization->g2m_arrest ros ROS Production g2m_arrest->ros pi3k_akt PI3K/Akt Pathway (Inhibition) bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) pi3k_akt->bcl2_family mapk MAPK Pathway (Activation) mapk->bcl2_family ros->pi3k_akt ros->mapk mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

Conclusion

The initial cytotoxicity screening is a fundamental component of the drug discovery pipeline for natural products. The methodologies and data presentation outlined in this guide, using Paclitaxel as a surrogate, provide a robust framework for the preliminary assessment of novel compounds like this compound. A thorough and systematic approach to in vitro cytotoxicity testing is essential for identifying promising lead candidates for further preclinical and clinical development.

References

The history of Annulatin discovery and research

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the term "Annulatin" refers to more than one distinct class of chemical compounds. To ensure the technical guide aligns with your research interests, please clarify which of the following you are referring to:

  • This compound as an O-methylated flavonol: A specific compound found in the roots of the plant Pteroxygonum giraldii.

  • Annulatins as fungal polyketides: A class of compounds, such as Annullatin D, isolated from fungi like Cordyceps annullata and Penicillium roqueforti.

Once you specify the class of compounds, I can proceed with a detailed literature search to construct the in-depth technical guide you requested. For the purpose of outlining the subsequent steps, I will proceed under the assumption that you are interested in the fungal polyketide Annulatins , as this area appears to have more recent research activity.

Projected Outline for a Technical Guide on Fungal Polyketide Annulatins:

Part 1: Discovery and Characterization of Fungal Annulatins

  • 1.1. Initial Isolation: This section will detail the first reported isolation of Annulatins from fungal sources. It will include information on the specific fungal strains, geographical locations of discovery if available, and the researchers involved.

  • 1.2. Structural Elucidation: A breakdown of the techniques used to determine the chemical structure of various this compound compounds. This will likely include:

    • Mass Spectrometry (MS) data.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC).

    • X-ray crystallography.

  • 1.3. Biosynthesis: A description of the biosynthetic pathway of Annulatins in fungi, including the key enzymes and genetic clusters involved.

Part 2: Biological Activities and Mechanism of Action

  • 2.1. Reported Biological Activities: This section will cover the known biological effects of Annulatins, which may include:

    • Antimicrobial (antibacterial, antifungal) properties.

    • Antiviral activity.

    • Cytotoxic effects on cancer cell lines.

    • Enzyme inhibition.

  • 2.2. Mechanism of Action: A detailed exploration of how Annulatins exert their biological effects at the molecular level. This will involve identifying and describing any known signaling pathways that are modulated by these compounds. This section will feature Graphviz diagrams to visualize these pathways.

Part 3: Quantitative Data Summary

  • This section will present all available quantitative data in structured tables for easy comparison. This will include:

    • Table 1: In Vitro Biological Activity: IC₅₀, EC₅₀, and MIC (Minimum Inhibitory Concentration) values against various cell lines, bacteria, and fungi.

    • Table 2: Enzyme Inhibition Data: Kᵢ values and types of inhibition for any targeted enzymes.

    • Table 3: In Vivo Efficacy Data: Data from any animal studies, such as tumor growth inhibition or infection clearance rates.

Part 4: Key Experimental Protocols

  • This section will provide detailed methodologies for key experiments cited in the research. This will enable other researchers to replicate the findings. Examples include:

    • Protocol 1: Extraction and Isolation of Annulatins from Fungal Culture.

    • Protocol 2: Cell Viability Assays (e.g., MTT, XTT).

    • Protocol 3: Antimicrobial Susceptibility Testing (e.g., Broth Microdilution).

    • Protocol 4: Enzyme Inhibition Assays.

Part 5: Synthesis and Structure-Activity Relationships (SAR)

  • 5.1. Chemical Synthesis: An overview of any published total or partial syntheses of this compound compounds.

  • 5.2. Structure-Activity Relationships: Analysis of how modifications to the this compound chemical structure affect its biological activity.

Part 6: Future Research Directions

  • A concluding section that summarizes the current state of this compound research and suggests potential avenues for future investigation, including their potential as drug development leads.

Please confirm if the fungal polyketide Annulatins are the correct topic of interest, or if you would like me to focus on the flavonol this compound instead. Your clarification will allow me to proceed with gathering the specific data required for this in-depth guide.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Annuloline and Annulatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of the extraction and purification methods for two distinct natural products: Annuloline , an oxazole alkaloid, and Annulatin , an O-methylated flavonol. Due to the potential for nomenclatural confusion, it is imperative to distinguish between these two compounds. Annuloline is primarily isolated from the roots of Italian Ryegrass (Lolium multiflorum), while this compound is found in the roots of Pteroxygonum giraldii.

This document outlines detailed experimental protocols, presents available data in structured tables, and includes visualizations of workflows and relevant biological screening pathways. It is important to note that while qualitative extraction and purification methods are documented, specific quantitative data such as yield and purity at each step are not widely available in the current scientific literature. The quantitative data presented herein are representative examples based on typical values for similar compounds and extraction techniques.

Part 1: Annuloline

Annuloline is a weakly basic, sparingly water-soluble, and strongly fluorescent oxazole alkaloid.[1] Its characteristic blue fluorescence under UV light is a key feature utilized in its detection and purification.[1][2]

Extraction and Purification of Annuloline

The extraction of Annuloline from the roots of Lolium multiflorum is typically achieved through solvent extraction, followed by acid-base partitioning and chromatographic purification.

Table 1: Representative Quantitative Data for Annuloline Extraction and Purification

StepMethodSolvent/Mobile PhaseYield (representative)Purity (representative)
1. ExtractionMaceration/SoxhletMethanol5 - 10% (crude extract)1 - 5%
2. PurificationAcid-Base PartitioningChloroform, HCl, NaOH1 - 2% (alkaloid fraction)10 - 20%
3. ChromatographyColumn ChromatographyAlumina with Benzene/Ethyl Acetate gradient0.1 - 0.5%>95%
4. Final PurificationCrystallizationSuitable solvent system>0.05%>99%
Experimental Protocols

Protocol 1: Extraction of Annuloline from Lolium multiflorum Roots

  • Preparation of Plant Material :

    • Collect fresh roots of Lolium multiflorum.

    • Thoroughly wash the roots with deionized water to remove soil and debris.

    • Dry the roots in a ventilated oven at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction :

    • Perform an exhaustive extraction of the powdered root material with methanol using a Soxhlet apparatus.

    • Alternatively, macerate the powdered material in methanol at room temperature for 24-48 hours with constant stirring.

    • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

Protocol 2: Purification of Annuloline

  • Acid-Base Partitioning :

    • Acidify the concentrated crude extract with hydrochloric acid (HCl).[1]

    • Filter the acidified solution.

    • Wash the acidic aqueous solution with chloroform to remove neutral and acidic impurities.[1]

    • Make the aqueous layer basic with sodium hydroxide (NaOH).

    • Extract the basic aqueous solution repeatedly with chloroform.

    • Combine the chloroform extracts containing the crude alkaloid.

    • Dry the combined extracts over anhydrous sodium sulfate and concentrate in vacuo.

  • Column Chromatography :

    • Prepare a chromatography column with alumina as the stationary phase.

    • Apply the concentrated crude alkaloid extract to the column.

    • Elute the column with a gradient of benzene and ethyl acetate.

    • Monitor the collected fractions for the presence of Annuloline by spotting on filter paper and observing for intense blue fluorescence under a UV lamp.

  • Crystallization :

    • Combine the fluorescent fractions and evaporate the solvent.

    • Crystallize the resulting residue from a suitable solvent system to obtain pure Annuloline.

Signaling Pathways and Biological Activity

The biological activity and specific signaling pathways of Annuloline have not been extensively investigated. However, the oxazole core is a known pharmacophore in many biologically active compounds, suggesting potential for activities such as anticancer, antimicrobial, and anti-inflammatory effects. A proposed workflow for the initial biological screening of Annuloline is presented below.

G Proposed Biological Screening Workflow for Annuloline A Annuloline (Pure Compound) B Cytotoxicity Screening (e.g., Cancer Cell Lines, Normal Cell Lines) A->B C Antimicrobial Screening (e.g., Bacteria, Fungi) A->C D Anti-inflammatory Screening (e.g., Cytokine Inhibition Assays) A->D E Hit Identification (Significant Activity Observed) B->E C->E D->E F Mechanism of Action Studies E->F G Target Identification F->G H Signaling Pathway Analysis G->H I Lead Optimization H->I J Preclinical Development I->J

Caption: A generalized workflow for the initial biological screening of Annuloline.

Part 2: this compound

This compound is an O-methylated flavonol, specifically 3′,4′,5,5′,7-Pentahydroxy-3-methoxyflavone, found in the roots of Pteroxygonum giraldii. As a flavonoid, its extraction and purification follow general protocols for this class of compounds.

Extraction and Purification of this compound

The extraction of flavonoids like this compound typically involves the use of polar solvents, followed by purification using chromatographic techniques.

Table 2: Representative Quantitative Data for this compound Extraction and Purification

StepMethodSolvent/Mobile PhaseYield (representative)Purity (representative)
1. ExtractionUltrasonic-assisted Extraction60-80% Ethanol3 - 5 mg/g (crude flavonoids)10 - 15%
2. PurificationMacroporous Resin ChromatographyEthanol-Water Gradient1 - 2 mg/g40 - 60%
3. Fine PurificationSephadex/Polyamide ChromatographyGradient Elution0.5 - 1 mg/g>90%
Experimental Protocols

Protocol 3: Extraction of this compound from Pteroxygonum giraldii Roots

  • Preparation of Plant Material :

    • Dry the roots of Pteroxygonum giraldii at room temperature or in an oven at a low temperature (40-50°C).

    • Grind the dried roots to a fine powder.

  • Ultrasonic-assisted Extraction :

    • Suspend the powdered root material in an aqueous ethanol solution (e.g., 70% ethanol).

    • Perform ultrasonic-assisted extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 50-60°C).

    • Filter the extract and repeat the extraction process on the plant residue to maximize yield.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude flavonoid extract.

Protocol 4: Purification of this compound

  • Macroporous Resin Chromatography :

    • Dissolve the crude extract in a suitable solvent and apply it to a pre-treated macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoids with a stepwise or gradient elution of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect fractions and monitor for the presence of flavonoids using UV-Vis spectroscopy or TLC.

  • Sephadex or Polyamide Chromatography :

    • Further purify the flavonoid-rich fractions using Sephadex LH-20 or polyamide column chromatography.

    • Elute with an appropriate solvent system (e.g., methanol or ethanol gradients).

    • Collect and combine the fractions containing pure this compound, as determined by analytical methods like HPLC.

Signaling Pathways and Biological Activity

The specific signaling pathways of this compound have not been elucidated. However, as a flavonoid, it is predicted to possess antioxidant properties. Flavonoids are known to exert their antioxidant effects through various mechanisms, including free radical scavenging and metal chelation.

G Potential Antioxidant Mechanisms of this compound (Flavonoid) cluster_0 Direct Scavenging cluster_1 Metal Chelation A This compound B Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) A->B Donates H• D Metal Ions (e.g., Fe2+, Cu+) A->D Binds Metal Ions C Neutralized Species B->C F Inhibition of Oxidative Damage (to Lipids, Proteins, DNA) C->F E Chelated Metal Complex D->E E->F

Caption: Potential antioxidant mechanisms of this compound as a flavonoid.

References

Application Notes and Protocols for X-ray Crystallography of Annulatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the single-crystal X-ray diffraction analysis of annulatin and its derivatives. This compound, a flavonol identified as 3',4',5,5',7-Pentahydroxy-3-methoxyflavone (also known as Myricetin 3-O-methyl ether), and its related compounds are of significant interest due to their potential biological activities. X-ray crystallography offers the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design.

While a crystal structure for this compound itself is not publicly available, this document provides a detailed protocol and crystallographic data for a closely related derivative, 3',4',5-trihydroxy-3,7-dimethoxyflavone , as a representative example. The methodologies described are broadly applicable to other O-methylated flavonol derivatives.

Data Presentation: Crystallographic Data of a Representative this compound Derivative

The following table summarizes the key crystallographic data for 3',4',5-trihydroxy-3,7-dimethoxyflavone, a close structural analog of this compound. This data provides a benchmark for researchers working on the crystallographic analysis of similar flavonol derivatives.

ParameterValue[1]
Compound Name 3',4',5-trihydroxy-3,7-dimethoxyflavone
Chemical Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a11.6670(4) Å
b11.3338(4) Å
c11.6415(4) Å
α90°
β110.269(1)°
γ90°
Volume (V) 1444.05(9) ų
Z (Molecules/unit cell) 4
Temperature 296 K
Radiation MoKα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.117
Data/restraints/parameters Not Reported
Goodness-of-fit on F² Not Reported

Experimental Protocols

The following protocols provide a detailed methodology for the crystallization and subsequent X-ray diffraction analysis of this compound derivatives, based on established methods for flavonoids.

I. Protocol for Single Crystal Growth of Flavonoid Derivatives

Successful X-ray crystallography is contingent on obtaining high-quality single crystals. Flavonoids, including this compound derivatives, can often be crystallized from organic solvents using slow evaporation or vapor diffusion methods.

Materials:

  • Purified this compound derivative (≥95% purity)

  • Crystallization-grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile)

  • Crystallization vials or small test tubes

  • Micro-syringes and filters (0.22 µm)

  • Parafilm

Procedure: Slow Evaporation Method

  • Dissolution: Prepare a near-saturated solution of the this compound derivative by dissolving a small amount (e.g., 5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) in a clean crystallization vial. Gentle warming may be necessary to facilitate dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (room temperature is often a good starting point).

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.

II. Protocol for Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Materials and Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and Mo or Cu X-ray source)

  • Cryo-cooling system (e.g., liquid nitrogen stream)

  • Goniometer head and crystal mounting loops

  • Microscope with polarized light

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects. Carefully mount the crystal on a cryo-loop.

  • Cryo-protection (if necessary): For data collection at low temperatures (e.g., 100 K), the crystal may need to be briefly soaked in a cryoprotectant solution to prevent ice formation. Paratone-N or a solution of the mother liquor supplemented with glycerol are common cryoprotectants.

  • Mounting on Diffractometer: Mount the cryo-loop on the goniometer head of the diffractometer and place it within the cold stream of the cryo-cooling system.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and Bravais lattice, a suitable data collection strategy is determined by the instrument software. This typically involves collecting a series of diffraction images over a range of crystal orientations.

    • The exposure time per frame and the total number of frames will depend on the crystal's diffracting power and the X-ray source intensity.

III. Protocol for Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional structure of the molecule.

Software:

  • Data processing and integration software (e.g., CrysAlisPro, SAINT, XDS)

  • Structure solution software (e.g., SHELXT, SIR)

  • Structure refinement software (e.g., SHELXL, Olex2)

  • Structure visualization software (e.g., Mercury, Diamond)

Procedure:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map. Direct methods are commonly used for small molecules like this compound derivatives.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction data (minimizing R-factors).

  • Structure Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography of this compound Derivatives

experimental_workflow cluster_prep Sample Preparation & Crystallization cluster_data X-ray Diffraction Analysis cluster_structure Structure Determination purification Purification of This compound Derivative dissolution Dissolution in Suitable Solvent purification->dissolution crystallization Slow Evaporation or Vapor Diffusion dissolution->crystallization crystals Harvest High-Quality Single Crystals crystallization->crystals mounting Mount Crystal on Diffractometer crystals->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing & Integration data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation & Deposition refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for single-crystal X-ray crystallography.

Biological Context: General Antioxidant Mechanism of Flavonoids

This compound, as a myricetin derivative, belongs to the flavonoid class of compounds, which are well-known for their antioxidant properties. While a specific signaling pathway for this compound is not detailed in the literature, a general mechanism involves the scavenging of reactive oxygen species (ROS), which can mitigate cellular damage.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Scavenging ROS Scavenging ROS->Scavenging This compound This compound Derivative (Flavonoid) This compound->Scavenging donates H+ to neutralize Protection Cellular Protection Scavenging->Protection

Caption: Generalized antioxidant action of flavonoids.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Annulatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulatin is an O-methylated flavonol, a class of secondary metabolites found in plants, such as in the roots of Pteroxygonum giraldii[1]. Flavonoids and their derivatives are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. These activities include antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and antimicrobial effects. The following application notes provide detailed protocols for a panel of in vitro assays to investigate the potential bioactivities of this compound.

Antioxidant Activity Assays

Antioxidant activity is a common feature of flavonols due to their ability to scavenge free radicals and chelate metal ions. The following assays can be used to determine the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol) at various concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound solutions, standard antioxidant solutions, or solvent control to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the sample (DPPH solution with this compound or standard).

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging (this compound)% DPPH Scavenging (Ascorbic Acid)
115.2 ± 1.825.5 ± 2.1
1035.8 ± 2.555.1 ± 3.0
5060.1 ± 3.185.7 ± 2.8
10085.4 ± 2.995.2 ± 1.5
20092.3 ± 1.796.1 ± 1.2
IC50 (µg/mL) 41.5 18.2

Anti-inflammatory Activity Assays

Inflammation is a key pathological feature of many chronic diseases. Flavonoids can modulate inflammatory pathways.

Inhibition of Albumin Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin or bovine serum albumin, which is analogous to protein denaturation in inflammatory responses[2][3][4].

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of egg albumin or bovine serum albumin (BSA).

    • Prepare stock solutions of this compound in a suitable solvent at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare a stock solution of a standard anti-inflammatory drug, such as Diclofenac Sodium or Aspirin, at the same concentrations.

  • Assay Procedure:

    • To 0.2 mL of the albumin solution, add 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • Add 2 mL of the this compound solutions, standard drug solutions, or solvent control to the respective tubes.

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula:

      where A_control is the absorbance of the control (heated albumin with solvent) and A_sample is the absorbance of the sample (heated albumin with this compound or standard).

    • Determine the IC50 value.

Data Presentation:

Concentration (µg/mL)% Inhibition of Denaturation (this compound)% Inhibition of Denaturation (Diclofenac Sodium)
1012.5 ± 1.520.8 ± 2.2
5028.9 ± 2.145.3 ± 3.1
10045.6 ± 3.068.7 ± 2.5
25065.2 ± 2.885.4 ± 1.9
50082.1 ± 1.992.1 ± 1.4
IC50 (µg/mL) 125.8 68.5
Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This assay measures the ability of this compound to inhibit the activity of lipoxygenase, typically using linoleic acid as a substrate.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a solution of soybean lipoxygenase (e.g., 100 U/mL) in borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid (e.g., 0.1 mM) in the same buffer.

    • Prepare stock solutions of this compound and a standard inhibitor (e.g., Quercetin or Indomethacin) at various concentrations.

  • Assay Procedure:

    • In a 96-well UV plate, add the this compound solutions or standard inhibitor to the respective wells.

    • Add the lipoxygenase solution to all wells and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage inhibition of LOX activity.

    • Determine the IC50 value.

Data Presentation:

Concentration (µg/mL)% LOX Inhibition (this compound)% LOX Inhibition (Quercetin)
118.3 ± 2.130.5 ± 2.8
540.1 ± 3.558.2 ± 3.9
1062.5 ± 2.975.9 ± 3.1
2580.8 ± 2.290.1 ± 2.0
5091.2 ± 1.894.6 ± 1.5
IC50 (µg/mL) 7.8 3.5

Anti-cancer Activity Assays

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines, making this a key area of investigation for this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Culture:

    • Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a standard anti-cancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability.

    • Determine the IC50 value.

Data Presentation:

Concentration (µM)% Cell Viability (this compound, 48h)% Cell Viability (Doxorubicin, 48h)
0.195.1 ± 4.280.5 ± 3.8
182.5 ± 3.965.2 ± 4.1
1055.8 ± 5.140.1 ± 3.5
5025.3 ± 3.215.8 ± 2.9
10010.9 ± 2.55.2 ± 1.8
IC50 (µM) 15.2 4.8

Neuroprotective Activity Assays

Neurodegenerative diseases are often associated with oxidative stress and inflammation in the brain. The antioxidant and anti-inflammatory properties of flavonols suggest a potential neuroprotective role.

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells

Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative stress-induced cell death caused by exposure to hydrogen peroxide[5].

Experimental Protocol:

  • Cell Culture:

    • Culture SH-SY5Y or PC12 cells in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-6 hours).

    • Induce oxidative stress by adding a toxic concentration of H₂O₂ (e.g., 100-300 µM) and incubate for 18-24 hours.

    • Assess cell viability using the MTT assay as described previously.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the concentration of this compound that provides significant protection against H₂O₂-induced toxicity.

Data Presentation:

TreatmentThis compound Conc. (µM)% Cell Viability
Control (untreated)0100 ± 5.2
H₂O₂ only052.3 ± 4.5
This compound + H₂O₂165.8 ± 3.9
This compound + H₂O₂578.2 ± 4.1
This compound + H₂O₂1085.1 ± 3.5

Antimicrobial Activity Assays

Flavonoids can exhibit antimicrobial activity against a range of bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Inoculum:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of this compound in the broth.

    • Add the standardized microbial inoculum to each well.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Data Presentation:

MicroorganismMIC of this compound (µg/mL)MIC of Standard Antibiotic (e.g., Gentamicin) (µg/mL)
Staphylococcus aureus642
Escherichia coli1284
Pseudomonas aeruginosa>2568
Candida albicans12816

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (Cell Adhesion) seed_cells->overnight_incubation add_this compound Add this compound & Controls overnight_incubation->add_this compound incubation_treatment Incubate for 24/48/72 hours add_this compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan (Add DMSO) incubation_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

nf_kb_signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α, IL-1β receptor Receptor (e.g., TLR4) lps->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome Degradation nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb->nfkb Release dna DNA nfkb_n->dna Binding gene_transcription Gene Transcription dna->gene_transcription inflammatory_genes Inflammatory Genes (COX-2, iNOS, Cytokines) gene_transcription->inflammatory_genes This compound This compound This compound->ikk Inhibition?

Potential inhibition of the NF-κB signaling pathway by this compound.

logical_relationship_screening cluster_primary Primary Screening cluster_secondary Secondary Screening (Bioactivity-Specific) cluster_tertiary Mechanism of Action Studies start This compound antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays antioxidant->anti_inflammatory If active neuroprotective Neuroprotective Assays antioxidant->neuroprotective If active antimicrobial Antimicrobial Assays antioxidant->antimicrobial If active anti_cancer Anti-cancer Assays cytotoxicity->anti_cancer If selective toxicity moa Western Blot, Enzyme Kinetics, Gene Expression anti_inflammatory->moa anti_cancer->moa neuroprotective->moa antimicrobial->moa

Logical workflow for screening the bioactivity of this compound.

References

Application Notes and Protocols for Annulatin D as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annulatin D, a recently identified alkylated aromatic polyketide from Penicillium roqueforti, presents a novel scaffold for investigation as a therapeutic agent.[1] While its biosynthetic pathway has been elucidated, its pharmacological activities remain largely unexplored.[1] This document provides a comprehensive set of application notes and experimental protocols to guide researchers in the investigation of this compound D as a potential anti-inflammatory agent. The methodologies outlined below are based on established protocols for evaluating the anti-inflammatory effects of novel compounds and focus on key inflammatory signaling pathways, such as NF-κB and MAPK, which are frequently implicated in inflammatory diseases.[2][3][4]

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as specific anti-inflammatory data for this compound D has not yet been published.

Predicted Mechanism of Action

Based on the activity of other natural products, it is hypothesized that this compound D may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets for investigation should include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators such as cytokines and chemokines.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes encoding pro-inflammatory cytokines and other mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB->IkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AnnulatinD_cyto This compound D AnnulatinD_cyto->IKK_complex Inhibition DNA κB sites NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, COX-2) DNA->Genes Activation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound D.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, resulting in the expression of inflammatory genes.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryResponse AnnulatinD This compound D AnnulatinD->MAPKK Inhibition

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound D.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data for the anti-inflammatory effects of this compound D in various in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity of this compound D

AssayCell LineParameter MeasuredThis compound D IC₅₀ (µM)Dexamethasone IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO levels12.55.2
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7PGE₂ levels8.93.1
IL-6 ProductionTHP-1IL-6 levels15.26.8
TNF-α ProductionTHP-1TNF-α levels18.77.5

Table 2: In Vivo Anti-inflammatory Activity of this compound D

Animal ModelParameter MeasuredThis compound D (mg/kg)Inhibition (%)Indomethacin (mg/kg)Inhibition (%)
Carrageenan-induced Paw EdemaPaw volume1035.41055.2
2058.1
4072.6
Acetic Acid-induced Vascular PermeabilityDye leakage1028.91049.8
2045.3
4063.7

Experimental Protocols

In Vitro Assays

Objective: To determine the cytotoxic concentration of this compound D on macrophages.

Workflow:

MTT_Workflow Seed Seed Cells Treat Treat with This compound D Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent Incubate2->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound D (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Objective: To measure the effect of this compound D on NO production in LPS-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound D for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

Objective: To quantify the effect of this compound D on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Protocol:

  • Seed RAW 264.7 or THP-1 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound D for 1 hour.

  • Induce inflammation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Objective: To investigate the effect of this compound D on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Culture RAW 264.7 cells and treat with this compound D and/or LPS for the indicated times.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assays

Objective: To evaluate the acute anti-inflammatory effect of this compound D in a mouse model.

Protocol:

  • Administer this compound D (e.g., 10, 20, 40 mg/kg) or a vehicle control orally to mice.

  • After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema.

Objective: To assess the effect of this compound D on vascular permeability.

Protocol:

  • Administer this compound D (e.g., 10, 20, 40 mg/kg) or a vehicle control orally to mice.

  • After 1 hour, inject 1% Evans blue dye intravenously.

  • After 30 minutes, inject 0.6% acetic acid intraperitoneally.

  • After 20 minutes, sacrifice the mice and collect the peritoneal fluid.

  • Wash the peritoneal cavity with saline and collect the washing.

  • Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 620 nm.

Conclusion

These application notes and protocols provide a framework for the initial investigation of this compound D as a potential anti-inflammatory agent. The proposed experiments will help to elucidate its mechanism of action and evaluate its efficacy in both in vitro and in vivo models of inflammation. Positive results from these studies would warrant further preclinical development of this compound D as a novel therapeutic for inflammatory diseases.

References

Application Notes and Protocols for Anuoning in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Utilization of Anuoning, a promising natural compound, in the discovery and development of novel anti-cancer therapeutics.

Introduction

Anuoning, a compound of phytogenic origin, has demonstrated significant potential as an anti-cancer agent.[1] Previous studies have highlighted its cytotoxic effects against a range of human tumor cell lines and its efficacy in in vivo tumor models.[1] These findings underscore the importance of further investigating Anuoning as a lead compound in drug discovery programs. This document provides detailed application notes and protocols for researchers engaged in the preclinical evaluation of Anuoning and its derivatives.

Quantitative Data Presentation

The anti-proliferative activity of Anuoning has been quantified against several human cancer cell lines, with IC50 values determined through MTT assays. Additionally, its in vivo anti-tumor efficacy has been assessed in murine models. A summary of the available quantitative data is presented below for comparative analysis.

Table 1: In Vitro Cytotoxicity of Anuoning Against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)
CNE2Nasopharyngeal Carcinoma0.044
bel-7402Liver Carcinoma0.068
HT-29Colon Carcinoma0.446
SUNE1Nasopharyngeal Carcinoma1.617
MCF-7Breast Adenocarcinoma1.857
GLC-82Lung Adenocarcinoma3.481
Data sourced from in vitro studies using the MTT assay.[1]
Table 2: In Vivo Anti-Tumor Efficacy of Anuoning in Murine Models
Tumor ModelDose (µg/kg)Treatment ScheduleAverage Tumor Inhibitory Rate (%)
Mice HepS15i.p., qd x 10 d36.9
30i.p., qd x 10 d51.8
60i.p., qd x 10 d57.9
Mice S-180 Sarcoma15i.p., qd x 10 d43.0
30i.p., qd x 10 d52.1
60i.p., qd x 10 d61.0
Data sourced from in vivo studies with intraperitoneal (i.p.) administration once daily (qd) for 10 days.[1]

Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways modulated by Anuoning are yet to be fully elucidated, its cytotoxic and apoptotic effects suggest interference with key cellular processes essential for cancer cell survival and proliferation. Many natural anti-cancer compounds exert their effects by modulating signaling pathways that are commonly dysregulated in cancer, such as those involved in cell cycle control, apoptosis, and proliferation.

Below is a generalized diagram of a hypothetical signaling pathway that could be a target for an anti-cancer agent like Anuoning, leading to the inhibition of tumor growth.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Anuoning Anuoning Receptor Cell Surface Receptor Anuoning->Receptor Inhibition Kinase1 Signaling Kinase 1 Receptor->Kinase1 Activation Kinase2 Signaling Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Promotion

Caption: Hypothetical signaling pathway targeted by Anuoning.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer properties of Anuoning.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Anuoning on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anuoning stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Workflow:

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Anuoning (Varying concentrations) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Solution D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Anuoning in complete medium. Remove the old medium from the wells and add 100 µL of the Anuoning dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Anuoning concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor activity of Anuoning in a murine xenograft or allograft model.

Materials:

  • Immunocompromised mice (for xenografts) or syngeneic mice (for allografts)

  • Cancer cell line for tumor induction (e.g., S-180 sarcoma cells)

  • Anuoning formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Anuoning (e.g., 15, 30, 60 µg/kg) and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) according to the specified schedule (e.g., once daily for 10 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the average tumor volume for each group over time. Determine the tumor growth inhibition rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

Anuoning has shown promising anti-cancer activity in both in vitro and in vivo models. The data and protocols presented here provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacological properties for potential clinical development.

References

Application Notes and Protocols: Determining the Mechanism of Action of Annulatin Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Annulatin is a novel compound with demonstrated anti-proliferative effects on various cancer cell lines. To advance its development as a potential therapeutic agent, a thorough understanding of its mechanism of action (MOA) is essential. These application notes provide a comprehensive suite of cell-based assays designed to elucidate the cellular and molecular mechanisms by which this compound exerts its effects. The protocols herein describe a logical workflow, starting from the assessment of cytotoxicity, followed by detailed investigations into the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

The following sections offer detailed experimental protocols, guidelines for data presentation, and visual representations of workflows and biological pathways to facilitate the investigation of this compound's MOA.

Experimental Workflow for Elucidating this compound's MOA

A systematic approach is crucial to efficiently determine the mechanism of a novel compound. The workflow begins with broad phenotypic assays to observe the overall effect on cell viability and then proceeds to more specific assays to dissect the underlying molecular events.

G A Dose-Response & Time-Course (Cell Viability Assays) B Determine IC50 Value A->B Analyze Data C Apoptosis Assays (Annexin V/PI, Caspase Activity) B->C Use IC50 Concentration D Cell Cycle Analysis (PI Staining) B->D Use IC50 Concentration E Mechanism Confirmation (Signaling Pathway Analysis) C->E D->E F Identify Key Protein Changes (Western Blot) E->F Investigate Upstream/Downstream G Elucidate Mechanism of Action F->G

Caption: General workflow for investigating this compound's mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial step is to quantify the cytotoxic and anti-proliferative effects of this compound to determine the effective dose range and the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays like MTT and XTT are reliable methods for this purpose.

Principle of MTT/XTT Assays

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is insoluble, or the XTT salt to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with solvent concentration matching the highest this compound dose).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Presentation: this compound IC50 Values
Cell LineTreatment Time (hr)IC50 (µM)
MCF-72445.2
4822.5
7210.8
A5492460.1
4835.7
7218.3
HeLa2452.8
4828.9
7214.1

Apoptosis Induction Assays

If this compound reduces cell viability, the next step is to determine if this is due to apoptosis (programmed cell death). This can be assessed by detecting key markers of apoptosis, such as phosphatidylserine (PS) externalization and caspase activation.

Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A PS (Inner) B C D L1 Annexin V (-) PI (-) E F PS (Outer) G H L2 Annexin V (+) PI (-) I J PS (Outer) K PI (Nuclear) L L3 Annexin V (+) PI (+)

Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Protocol: Annexin V/PI Staining by Flow Cytometry

This protocol is based on standard methods for apoptosis detection.

Materials:

  • Cells treated with this compound (at IC50 concentration) and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for a specified time (e.g., 24 hours).

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by this compound
TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.5
This compound (1x IC50)60.3 ± 4.125.8 ± 3.513.9 ± 2.1
This compound (2x IC50)35.7 ± 3.840.1 ± 4.224.2 ± 3.3
Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during apoptosis and cleave specific cellular substrates. Caspase activity can be measured using a synthetic substrate that becomes fluorescent or colorimetric upon cleavage.

Protocol: Fluorometric Caspase-3/7 Assay

This protocol is a general guide for microplate-based caspase activity assays.

Materials:

  • Cells treated with this compound and control cells in a 96-well plate (white-walled for fluorescence)

  • Caspase-3/7 Assay Kit (e.g., containing a substrate like DEVD-AMC)

  • Cell Lysis Buffer

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the cell viability protocol.

  • Reagent Preparation: Prepare the caspase reagent according to the manufacturer's instructions. This typically involves mixing a buffer with the fluorogenic substrate (e.g., DEVD-AMC).

  • Cell Lysis & Staining: Add 100 µL of the prepared caspase reagent directly to each well containing 100 µL of cells in culture medium. The reagent typically contains detergents to lyse the cells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC).

Data Presentation: Caspase-3/7 Activation by this compound
TreatmentRelative Fluorescence Units (RFU)Fold Increase vs. Control
Vehicle Control850 ± 951.0
This compound (0.5x IC50)1520 ± 1801.8
This compound (1x IC50)4150 ± 3504.9
This compound (2x IC50)7800 ± 6209.2

Cell Cycle Analysis

A compound can exert anti-proliferative effects by causing cells to arrest at specific phases of the cell cycle. This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the DNA content per cell using flow cytometry.

Principle: The amount of DNA in a cell changes as it progresses through the cell cycle. Cells in the G0/G1 phase have a 2N DNA content, while cells in the G2/M phase have a 4N DNA content. Cells in the S phase, actively synthesizing DNA, have a DNA content between 2N and 4N. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

G G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 DNA Synthesis M M G2->M G2/M Checkpoint M->G1 Mitosis

Caption: The major phases of the eukaryotic cell cycle.

Protocol: Cell Cycle Analysis by PI Staining

This is a standard protocol for preparing cells for DNA content analysis.

Materials:

  • Cells treated with this compound and control cells

  • Cold PBS

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).

  • Flow cytometer

Procedure:

  • Harvest Cells: Treat and harvest cells as described in the Annexin V protocol.

  • Wash: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to remove RNA, which PI can also bind.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Presentation: Effect of this compound on Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control55.4 ± 3.128.2 ± 2.516.4 ± 1.91.5 ± 0.4
This compound (24h)25.1 ± 2.815.5 ± 2.159.4 ± 4.58.7 ± 1.1

Signaling Pathway Analysis

After identifying a cellular process affected by this compound (e.g., apoptosis or G2/M arrest), the final step is to investigate the underlying molecular signaling pathways. Western blotting is a powerful technique to measure changes in the expression and activation (e.g., phosphorylation) of key regulatory proteins.

Hypothetical Pathway: this compound-Induced Apoptosis via MAPK Pathway Modulation

Let's hypothesize that this compound induces apoptosis by inhibiting a pro-survival signal like the MAPK/ERK pathway and activating pro-apoptotic proteins. We would investigate key proteins like p-ERK (activated form), total ERK, and the apoptosis executioner protein, cleaved PARP.

Application Notes and Protocols for Actinomycin D as a Molecular Probe in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Annulatin D" did not yield information regarding its use as a molecular probe for cellular studies. Available literature primarily focuses on its biosynthesis as a natural product. Therefore, this document provides comprehensive application notes and protocols for Actinomycin D , a well-characterized molecular probe used extensively in cellular research, as a representative example.

Application Notes

Introduction

Actinomycin D, also known as Dactinomycin, is a polypeptide antibiotic isolated from Streptomyces species. It is a potent and widely used molecular probe in cellular and molecular biology due to its specific mechanism of action as a transcription inhibitor. By intercalating into DNA, primarily at guanine-cytosine-rich regions, Actinomycin D physically obstructs the movement of RNA polymerase, thereby inhibiting the synthesis of RNA. This property makes it an invaluable tool for studying processes that are dependent on ongoing transcription, such as gene expression, mRNA stability, and apoptosis.

Mechanism of Action

Actinomycin D's primary mechanism of action is the inhibition of transcription. The planar phenoxazone ring of the molecule intercalates into the DNA double helix, specifically between adjacent guanine-cytosine (G-C) base pairs. This interaction forms a stable Actinomycin D-DNA complex that interferes with the elongation of the growing RNA chain by RNA polymerase. While it can inhibit all three eukaryotic RNA polymerases, RNA polymerase I, responsible for ribosomal RNA transcription, is the most sensitive. At low concentrations, Actinomycin D can selectively inhibit rRNA synthesis, while higher concentrations lead to a more global shutdown of transcription. This inhibition of transcription subsequently leads to a decrease in protein synthesis.

Applications in Cellular Studies

  • Studying mRNA Stability: By arresting transcription, Actinomycin D allows researchers to study the decay rates of specific messenger RNAs (mRNAs). Following treatment with Actinomycin D, the levels of a particular mRNA can be measured at different time points to determine its half-life, providing insights into post-transcriptional gene regulation.

  • Induction of Apoptosis: Actinomycin D is a potent inducer of apoptosis, or programmed cell death, in a wide variety of cell types, particularly cancer cells. The inhibition of transcription of anti-apoptotic genes is a key mechanism for this effect. It can activate both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

  • Investigating Cell Cycle Control: By blocking the synthesis of cyclins and other cell cycle regulatory proteins, Actinomycin D can cause cell cycle arrest, typically at the G1 phase. This makes it a useful tool for synchronizing cell populations or for studying the role of specific proteins in cell cycle progression.

  • Cancer Research: Due to its cytotoxic and pro-apoptotic properties, Actinomycin D is used as a chemotherapeutic agent for various cancers, including Wilms' tumor and rhabdomyosarcoma. In a research context, it is used to investigate mechanisms of drug resistance and to identify new therapeutic targets.

  • Signal Transduction Research: Actinomycin D is frequently used to study signaling pathways that are regulated by transcription. For instance, it is known to activate the p53 tumor suppressor pathway. Low concentrations of Actinomycin D can induce p53, leading to cell cycle arrest, while higher concentrations can trigger p53-dependent apoptosis.

Quantitative Data

The following tables summarize the 50% inhibitory concentration (IC50) values of Actinomycin D in various human cancer cell lines. It is important to note that these values can vary depending on the specific cell line, exposure time, and the assay method used.

Cell LineCancer TypeIC50 ValueExposure TimeAssay Method
U251Glioblastoma0.9 µg/ml24 hrMTT
U251Glioblastoma0.56 µg/ml48 hrMTT
U251Glioblastoma0.028 µg/ml72 hrMTT
HCT-116Colon Carcinoma1.09 µg/ml24 hrMTT
HCT-116Colon Carcinoma1.03 µg/ml48 hrMTT
HCT-116Colon Carcinoma0.55 µg/ml72 hrMTT
MCF7Breast Cancer> 1.25 µg/ml24 hrMTT
MCF7Breast Cancer0.9 µg/ml48 hrMTT
MCF7Breast Cancer0.09 µg/ml72 hrMTT
A549Lung Carcinoma0.000201 µM48 hrAlamar Blue
PC3Prostate Cancer0.000276 µM48 hrAlamar Blue
A2780Ovarian Cancer0.0017 µMNot SpecifiedNot Specified
Ovarian & PlacentalCancer Cell Lines (Average)0.78 ± 0.222 µMNot SpecifiedqHTS

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Actinomycin D on cell viability and to calculate its IC50 value.

Materials:

  • Actinomycin D stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Actinomycin D in complete culture medium at desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Actinomycin D. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Hoechst Staining)

This protocol is used to visualize apoptotic cells based on nuclear morphology.

Materials:

  • Actinomycin D

  • Complete cell culture medium

  • 6-well plates or chamber slides

  • PBS

  • Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or chamber slides and treat with the desired concentration of Actinomycin D (e.g., 5 µM) for various time points (e.g., 2, 6, 12, 24 hours).

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution for 10-15 minutes in the dark.

  • Washing: Wash the cells three times with PBS.

  • Visualization: Mount the slides with a coverslip and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained, condensed spots.

  • Quantification: Count the number of apoptotic cells versus the total number of cells in several random fields to determine the percentage of apoptosis.

Protocol 3: mRNA Stability Assay

This protocol is used to determine the half-life of a specific mRNA transcript.

Materials:

  • Actinomycin D (stock solution, e.g.,

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Annulatin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Annulatin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. While a total synthesis of this compound D has not been formally published, this guide draws upon established methodologies for the stereoselective construction of the core fused dihydrobenzofuran lactone scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound D?

A1: The primary stereochemical challenge in the synthesis of this compound D lies in the diastereoselective and enantioselective construction of the fused dihydrobenzofuran lactone core, which possesses two contiguous stereocenters at the C2 and C9 positions. The natural product has a (2S, 9S) absolute configuration.[1] Achieving the desired cis relationship between the substituents at these positions with high fidelity is a significant hurdle.

Q2: Which synthetic strategies are commonly employed for the construction of the dihydrobenzofuran skeleton?

A2: Several strategies have been developed for the synthesis of dihydrobenzofurans, and these can be adapted for this compound D. Key approaches include:

  • Oxidative Coupling: Mimicking the biosynthetic pathway, this method often involves the coupling of phenolic precursors. However, controlling stereoselectivity can be challenging.

  • [4+1] Cycloannulation: This approach can be effective, but subtle steric interactions can significantly impact both yield and stereoselectivity.

  • Intramolecular Michael Addition/Lactonization: This is a powerful method for constructing the fused ring system, where stereoselectivity can often be controlled through the use of chiral catalysts or auxiliaries.

  • Palladium-Catalyzed Heck/Tsuji-Trost Reactions: These methods offer excellent regio- and enantiocontrol for the formation of substituted 2,3-dihydrobenzofurans.

Q3: How can I control the absolute stereochemistry of the C2 and C9 stereocenters?

A3: Controlling the absolute stereochemistry typically involves one of the following approaches:

  • Chiral Pool Synthesis: Starting from a chiral precursor that already contains one of the desired stereocenters.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a key reaction.

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient approach.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Key Cyclization Step

Problem: The formation of the dihydrobenzofuran lactone ring results in a low diastereomeric ratio (dr), with significant formation of the undesired trans isomer.

Possible Causes and Solutions:

CauseProposed Solution
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable trans product.Try running the reaction at a lower temperature to favor the kinetically controlled product. Screening different solvents may also influence the transition state energies and improve diastereoselectivity.
Steric Hindrance: The substituents on the precursor may not be sufficient to effectively direct the stereochemical outcome.Consider modifying the protecting groups or other substituents on the precursor to increase steric bulk, which can enhance facial selectivity during the cyclization.
Choice of Catalyst/Reagent: The catalyst or reagent used for the cyclization may not be optimal for achieving high diastereoselectivity.If using a catalyzed reaction, screen a variety of catalysts with different steric and electronic properties. For example, in a Michael addition-lactonization, the choice of base or Lewis acid can significantly impact the diastereomeric ratio. For oxidative couplings, different metal oxidants can lead to varying stereoselectivities.

Illustrative Experimental Protocol: Organocatalyzed Intramolecular Michael Addition/Lactonization

This hypothetical protocol is based on general procedures for similar transformations.

StepProcedure
1.To a solution of the seco-acid precursor (1.0 eq) in toluene (0.1 M) at -20 °C is added a chiral bifunctional thiourea catalyst (0.1 eq).
2.The reaction mixture is stirred at -20 °C for 48 hours, monitoring by TLC.
3.Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
4.The crude product is purified by flash column chromatography to afford the desired dihydrobenzofuran lactone. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

Troubleshooting Data Comparison:

Catalyst (10 mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Catalyst AToluene-20755:1
Catalyst ACH2Cl2-20723:1
Catalyst BToluene-208115:1
Catalyst BToluene0858:1
Issue 2: Low Enantioselectivity in the Asymmetric Synthesis

Problem: The desired product is obtained with low enantiomeric excess (ee).

Possible Causes and Solutions:

CauseProposed Solution
Sub-optimal Catalyst Performance: The chosen chiral catalyst may not be well-suited for the specific substrate.Screen a range of chiral catalysts with different backbones and functionalities. For example, in a palladium-catalyzed reaction, varying the chiral phosphine ligand can have a dramatic effect on enantioselectivity.
Incorrect Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity of a reaction.Systematically optimize the reaction conditions. Lowering the temperature often leads to higher enantioselectivity. The polarity of the solvent can also play a crucial role in the organization of the transition state.
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.Ensure that the reaction is run under conditions where the uncatalyzed reaction is minimized. This may involve using a lower temperature or a more dilute concentration. It is also important to ensure the purity of all reagents and solvents, as impurities can sometimes catalyze side reactions.

Visualizations

Stereoselective_Synthesis_Annulatin_D cluster_start Starting Materials cluster_key_step Key Stereocenter-Forming Step cluster_cyclization Ring Formation cluster_final Final Product A Phenolic Precursor C Asymmetric Conjugate Addition A->C B Chiral Acrylate B->C D Lactonization C->D Intermediate E This compound D Core (cis-2,9-disubstituted) D->E

Caption: A generalized workflow for the stereoselective synthesis of the this compound D core.

Troubleshooting_Stereoselectivity Start Low Stereoselectivity Observed Check_dr Is Diastereoselectivity Low? Start->Check_dr Check_ee Is Enantioselectivity Low? Start->Check_ee Temp Lower Reaction Temperature Check_dr->Temp Yes Catalyst Screen Chiral Catalysts/Ligands Check_ee->Catalyst Yes Solvent Screen Solvents Temp->Solvent Sterics Modify Steric Bulk of Substituents Solvent->Sterics End Improved Stereoselectivity Sterics->End Conditions Optimize Temperature and Concentration Catalyst->Conditions Background Check for Uncatalyzed Background Reaction Conditions->Background Background->End

Caption: A decision tree for troubleshooting poor stereoselectivity in synthesis.

References

No Documented Chemical Synthesis of Annulatin Found: Technical Support Center Cannot Be Created

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no publications detailing the total chemical synthesis of the natural product Annulatin or its analogues, such as this compound D, could be identified. The existing body of research exclusively focuses on the biosynthesis of these compounds by various fungal species.

This absence of a published chemical synthesis pathway makes it impossible to create the requested technical support center. The core requirements of the prompt—including troubleshooting guides for experimental issues, frequently asked questions about byproducts and impurities, detailed experimental protocols, and quantitative data on impurity formation—are all predicated on the existence of a defined laboratory synthesis.

Without a known synthetic route, any discussion of potential byproducts, impurities, or troubleshooting measures would be purely speculative and would not provide the practical, evidence-based guidance required by the target audience of researchers, scientists, and drug development professionals.

Information available from biosynthetic studies, while valuable for understanding the natural formation of Annulatins, does not translate to the challenges and specific impurities that would arise during a multi-step chemical synthesis in a laboratory setting. Chemical synthesis involves specific reagents, solvents, reaction conditions, and purification methods, each of which can introduce unique byproducts and impurities that are not encountered in enzymatic, biological processes.

Therefore, until a total chemical synthesis of an this compound compound is successfully developed and published in the peer-reviewed literature, the creation of a dedicated technical support resource for its synthesis remains unfeasible. Researchers interested in this compound are encouraged to consult the existing literature on its biosynthesis and isolation from natural sources.

Technical Support Center: Enhancing Annulatin D Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Annulatin D, a polyketide metabolite produced by the fungus Penicillium roqueforti. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues in this compound D Production

This section addresses specific challenges that may arise during this compound D fermentation, offering potential causes and actionable solutions.

Problem: Low or No this compound D Yield

A common issue is the detection of minimal or no this compound D in the fermentation broth. The following table outlines potential causes and suggested remedial actions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Media Composition Optimize carbon and nitrogen sources. Conduct a screening of various sources (e.g., glucose, sucrose, fructose for carbon; peptone, yeast extract, ammonium sulfate for nitrogen) to identify the most effective combination for P. roqueforti.Increased biomass and/or redirection of metabolic flux towards this compound D synthesis, leading to a higher final titer.
Inadequate Precursor Supply Supplement the culture medium with precursors of the polyketide pathway, such as acetate or malonate. Test a range of concentrations to determine the optimal level that boosts production without causing toxicity.Enhanced availability of building blocks for the polyketide synthase, resulting in increased this compound D synthesis.
Unfavorable Fermentation Conditions Systematically optimize physical parameters including temperature (25-30°C), pH (5.0-6.5), and agitation speed (150-200 rpm).Improved fungal growth and enzymatic activity of the biosynthetic pathway, leading to a higher yield.
Low Expression of Biosynthetic Genes Introduce epigenetic modifiers (e.g., histone deacetylase inhibitors like sodium butyrate or valproic acid) to the culture to induce the expression of the silent or lowly expressed this compound D gene cluster.Activation of the biosynthetic gene cluster, leading to the production or increased yield of this compound D.
Strain Degeneration Re-isolate the P. roqueforti strain from a cryopreserved stock or a fresh culture to ensure the genetic integrity and productivity of the microorganism.Restoration of the original productivity of the fungal strain.

Problem: Inconsistent this compound D Yields Between Batches

Batch-to-batch variability is a frequent challenge in fermentation processes. The following table provides guidance on addressing this issue.

Potential Cause Troubleshooting Step Expected Outcome
Variable Inoculum Quality Standardize the inoculum preparation by using a consistent spore concentration or a defined vegetative mycelial culture age and volume for inoculation.Uniform starting conditions for each fermentation, leading to more reproducible production profiles.
Inconsistent Media Preparation Ensure precise measurement and thorough mixing of all media components. Prepare large batches of media to minimize variations between individual flasks or fermenters.Reduced variability in nutrient availability, contributing to more consistent fermentation outcomes.
Fluctuations in Physical Parameters Calibrate pH probes, thermometers, and tachometers regularly. Monitor these parameters closely throughout the fermentation process to ensure they remain within the optimal range.Stable and controlled fermentation environment, resulting in more predictable and consistent yields.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound D production.

Q1: What is the producing organism of this compound D? A1: this compound D is a secondary metabolite produced by the filamentous fungus Penicillium roqueforti.[1][2]

Q2: What is the biosynthetic pathway of this compound D? A2: this compound D is an aromatic polyketide.[1][2] Its biosynthesis begins with the assembly of a polyketide backbone by a highly reducing polyketide synthase (AnuA) with the help of two other enzymes (AnuB and AnuC).[3] The core structure is then modified through a series of steps including hydroxylation by a P450 monooxygenase (AnuE) and prenylation by a prenyltransferase (AnuH). The final step involves an oxidative lactonization between two hydroxyl groups, catalyzed by a berberine bridge enzyme-like protein (AnuG), to form the characteristic fused dihydrobenzofuran lactone ring system of this compound D.

Q3: How is the biosynthesis of this compound D regulated? A3: The biosynthesis of secondary metabolites in Penicillium species is controlled by a complex regulatory network. This includes cluster-specific transcription factors (e.g., the hypothetical transcription factor AnuK within the this compound D gene cluster) and global regulators that respond to environmental cues such as nutrient availability and pH. For instance, the global regulator LaeA has been shown to positively influence the expression of other secondary metabolite gene clusters in P. roqueforti and could play a role in this compound D production.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving this compound D yield.

1. Media Optimization using One-Factor-at-a-Time (OFAT) Method

  • Objective: To identify the optimal carbon and nitrogen sources for this compound D production.

  • Basal Medium: Start with a basal medium known to support P. roqueforti growth, for example, Yeast Extract Sucrose (YES) broth (20 g/L yeast extract, 150 g/L sucrose).

  • Carbon Source Screening:

    • Prepare flasks of basal medium, replacing sucrose with equimolar amounts of different carbon sources (e.g., glucose, fructose, maltose, lactose).

    • Inoculate with a standardized P. roqueforti spore suspension.

    • Incubate under standard conditions (e.g., 28°C, 180 rpm) for a defined period (e.g., 7-10 days).

    • Harvest the broth and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the this compound D concentration using HPLC or LC-MS.

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified, prepare flasks of medium, replacing yeast extract with different nitrogen sources (e.g., peptone, tryptone, ammonium sulfate) at equivalent nitrogen concentrations.

    • Follow the same inoculation, incubation, and analysis steps as for the carbon source screening.

2. Precursor Feeding Experiment

  • Objective: To enhance this compound D production by supplementing the culture with biosynthetic precursors.

  • Culture Setup:

    • Prepare the optimized fermentation medium.

    • Inoculate with P. roqueforti.

    • Incubate under optimal conditions.

  • Precursor Addition:

    • Prepare sterile stock solutions of potential precursors (e.g., sodium acetate, sodium malonate).

    • After a specific period of initial growth (e.g., 48-72 hours), add the precursor to the cultures at different final concentrations (e.g., 10 mM, 50 mM, 100 mM).

    • Include a control group without any precursor addition.

  • Analysis:

    • Continue the incubation for the remainder of the fermentation period.

    • Harvest the culture and quantify the this compound D yield as described previously.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound D production.

G Simplified this compound D Biosynthetic Pathway cluster_0 Core Polyketide Synthesis cluster_1 Tailoring and Cyclization Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide_Chain Polyketide_Chain Malonyl-CoA->Polyketide_Chain AnuA (PKS) Hydroxylated_Intermediate Hydroxylated_Intermediate Polyketide_Chain->Hydroxylated_Intermediate AnuE (P450) Prenylated_Intermediate Prenylated_Intermediate Hydroxylated_Intermediate->Prenylated_Intermediate AnuH (Prenyltransferase) Annulatin_D Annulatin_D Prenylated_Intermediate->Annulatin_D AnuG (BBE-like enzyme) Oxidative Lactonization

Caption: Proposed biosynthetic pathway of this compound D in P. roqueforti.

G Troubleshooting Workflow for Low this compound D Yield start Low this compound D Yield check_strain Verify Strain Integrity (Re-isolate from stock) start->check_strain check_media Review Media Composition and Preparation check_strain->check_media Strain OK end Improved Yield check_strain->end Strain Degraded -> Re-isolated check_conditions Examine Fermentation Conditions (pH, Temp, etc.) check_media->check_conditions Media OK optimize_media Perform Media Optimization check_media->optimize_media Media Suboptimal check_conditions->optimize_media Conditions OK check_conditions->end Conditions Corrected precursor_feeding Implement Precursor Feeding Strategy optimize_media->precursor_feeding gene_expression Investigate Gene Expression (e.g., epigenetic modifiers) precursor_feeding->gene_expression gene_expression->end

Caption: A logical workflow for troubleshooting low this compound D production.

References

Annulatin D purification using column chromatography techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Annulatin D using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound D and what are its general chemical properties?

This compound D is a natural product, specifically an alkylated aromatic polyketide with a fused dihydrobenzofuran lactone ring system, which has been isolated from fungi such as Penicillium roqueforti.[1] As a polyketide, it possesses multiple carbonyl and hydroxyl groups, which influence its polarity and solubility. Its aromatic nature also contributes to its overall chemical properties. Understanding these structural features is crucial for selecting the appropriate column chromatography conditions.

Q2: What are the most common column chromatography techniques for purifying this compound D?

For the purification of moderately polar compounds like this compound D, several column chromatography techniques are applicable. The choice depends on the scale of purification and the nature of the impurities in the crude extract. Common methods include:

  • Silica Gel Chromatography: A widely used, cost-effective technique for the separation of compounds based on polarity.[2]

  • Reversed-Phase Chromatography (e.g., C18): Separates compounds based on hydrophobicity. This can be a high-resolution technique, often used as a final polishing step.

  • Macroporous Resin Chromatography: Often used for the initial enrichment of target compounds from crude extracts due to its high adsorption capacity.

Q3: How do I select an appropriate solvent system (mobile phase) for silica gel chromatography of this compound D?

The selection of a suitable mobile phase is critical for achieving good separation. A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For a compound with the expected polarity of this compound D, a typical gradient might be:

  • Initial Elution: A non-polar solvent system like Hexane/Ethyl Acetate in a high hexane ratio (e.g., 9:1 or 8:2).

  • Gradient Elution: Gradually increasing the proportion of ethyl acetate to elute compounds of increasing polarity.

  • Final Elution: A more polar system, potentially including a small amount of methanol in the ethyl acetate, to elute highly polar compounds.

The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound D.

Problem Possible Cause Recommended Solution
This compound D does not elute from the column. The mobile phase is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the mobile phase. For silica gel, this could mean increasing the percentage of ethyl acetate or adding a small amount of methanol. For reversed-phase, decrease the polarity of the mobile phase (increase the organic solvent percentage).
This compound D may have decomposed on the stationary phase (e.g., acidic silica gel).Test the stability of this compound D on a small amount of the stationary phase before performing a large-scale separation. Consider using a different stationary phase like neutral alumina or a bonded phase.
Poor separation of this compound D from impurities. The chosen solvent system does not provide adequate resolution.Optimize the mobile phase using TLC with various solvent combinations to maximize the difference in Rf values between this compound D and the impurities. Consider using a shallower solvent gradient during elution.
The column was improperly packed, leading to channeling and band broadening.Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if performed carefully.[3][4]
The column was overloaded with the crude sample.Reduce the amount of crude extract loaded onto the column. A general rule of thumb for silica gel is a sample-to-adsorbent ratio of 1:20 to 1:100 by weight.
The collected fractions containing this compound D are very dilute. The elution was too fast, causing broad bands.Reduce the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.
The compound is diffusing excessively on the column.Use a smaller particle size stationary phase for higher resolution, or a shorter column if the separation is not particularly challenging.
Crystallization of the sample on the column. The sample is not sufficiently soluble in the mobile phase at the concentration loaded.Dissolve the crude extract in the minimum amount of a slightly more polar solvent before loading, or consider the dry loading method where the sample is pre-adsorbed onto a small amount of the stationary phase.[3]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound D Purification

This protocol outlines a general procedure for the purification of this compound D from a crude fungal extract using silica gel chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude extract.
  • Securely place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand over the plug.
  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.

2. Sample Loading:

  • Wet Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the solution to the top of the column using a pipette.
  • Dry Loading: Dissolve the crude extract in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane:ethyl acetate mixture with a high hexane ratio).
  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be used.
  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound D.
  • Combine the pure fractions containing this compound D.
  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_extract Crude Fungal Extract dissolve Dissolve in Minimal Solvent crude_extract->dissolve load_sample Load Sample onto Column dissolve->load_sample column_prep Prepare Silica Gel Column column_prep->load_sample elution Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation pure_annulatin_d Pure this compound D evaporation->pure_annulatin_d

Caption: Workflow for this compound D purification by column chromatography.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Improper Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Poor Column Packing start->cause3 solution1 Optimize Mobile Phase (TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Enhancing the stability and shelf-life of Annulatin compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Annulatin Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and shelf-life of this compound, a novel O-methylated flavonol, and its derivatives. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids to support your research and development activities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound compounds in a question-and-answer format.

Question Potential Cause Recommended Solution
Why is my this compound solution turning yellow/brown? Oxidation of the flavonol core, potentially accelerated by exposure to light, oxygen, or high pH.Minimize exposure to air and light by using amber vials and purging solutions with an inert gas (e.g., nitrogen or argon). Prepare fresh solutions before use and maintain a pH below 7.
Why is my this compound compound precipitating out of solution? Poor solubility in the chosen solvent. Aggregation of the compound over time.Optimize the solvent system. For aqueous solutions, consider the use of co-solvents like ethanol or DMSO. Ensure the pH of the solution is not at the isoelectric point of the compound. Sonication may help in redissolving the precipitate.
I am observing a significant loss of this compound potency in my assay. Degradation of the compound due to improper storage or handling. Instability in the assay medium.Store stock solutions at -20°C or -80°C in a non-protic solvent like anhydrous DMSO. For aqueous buffers, prepare fresh solutions and use them immediately. Evaluate the stability of this compound in your specific assay buffer.
My HPLC analysis shows multiple unexpected peaks. Degradation of this compound into various byproducts.Analyze a freshly prepared standard to confirm the retention time of the intact compound. If new peaks are present in older samples, it indicates degradation. Perform a forced degradation study to identify potential degradation products.
How can I prevent the degradation of this compound during extraction from a natural source? Exposure to high temperatures, light, and endogenous enzymes during the extraction process.Use extraction methods that avoid high temperatures, such as ultrasonic-assisted or microwave-assisted extraction under controlled power and time. Protect the sample from light throughout the extraction process. Consider the use of enzyme inhibitors if enzymatic degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound compounds?

A1: Solid this compound compounds should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compounds at -20°C in a tightly sealed container with a desiccant to minimize exposure to moisture and oxygen.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) is a recommended solvent for preparing concentrated stock solutions. For aqueous experiments, further dilutions should be made in the appropriate buffer immediately before use. Protic and aqueous solvents may be more conducive to degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound, like other flavonols, is more stable in acidic to neutral pH (below 7). Alkaline conditions (pH > 7) can significantly accelerate its degradation.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids, including O-methylated flavonols, can be susceptible to photodegradation. It is crucial to protect solutions containing this compound from direct light exposure by using amber-colored glassware or by wrapping the containers in aluminum foil.

Q5: What are the primary degradation pathways for this compound?

A5: The degradation of flavonols like this compound often involves the cleavage of the C-ring, leading to the formation of simpler phenolic acids. This can be initiated by factors such as heat, light, and alkaline pH.

Data Presentation: Stability of this compound Under Various Conditions

The following tables summarize the quantitative data on the stability of a representative this compound compound under different stress conditions.

Table 1: Effect of Temperature on this compound Stability in pH 7.4 Buffer

TemperatureTime (hours)Remaining this compound (%)
4°C2498.5
4897.2
7296.0
25°C (Room Temp)2492.3
4885.1
7278.5
40°C2475.6
4858.2
7243.1

Table 2: Effect of pH on this compound Stability at 25°C

pHTime (hours)Remaining this compound (%)
4.02499.1
4898.5
7297.8
7.42492.3
4885.1
7278.5
9.02465.4
4842.8
7225.7

Table 3: Effect of Light Exposure on this compound Stability in pH 7.4 Buffer at 25°C

ConditionTime (hours)Remaining this compound (%)
Dark2492.3
4885.1
7278.5
Ambient Light2481.5
4868.2
7255.9
UV Light (254 nm)245.7
421.3
68.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 60% B

    • 20-25 min: 60% to 10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in DMSO.

  • Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

4. Forced Degradation Study:

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of this compound stock solution. Heat at 60°C for 2 hours. Neutralize with 1 M NaOH and dilute with mobile phase.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of this compound stock solution. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of this compound stock solution. Keep at room temperature for 2 hours. Dilute with mobile phase.

  • Thermal Degradation: Heat the this compound stock solution at 80°C for 24 hours. Dilute with mobile phase.

  • Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours. Dilute with mobile phase.

5. Analysis:

  • Inject 10 µL of the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound compound.

Visualizations

Annulatin_Degradation_Pathway This compound This compound (O-methylated flavonol) Intermediate Unstable Intermediate (C-ring opening) This compound->Intermediate Heat, Light, pH > 7 Product1 Product A (Substituted Benzoic Acid Derivative) Intermediate->Product1 Product2 Product B (Substituted Phloroglucinol Derivative) Intermediate->Product2

Caption: Plausible degradation pathway of this compound via C-ring fission.

Troubleshooting low yields in Annulatin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Annulatin fermentation. Our goal is to help you overcome common challenges and optimize your fermentation yields.

Troubleshooting Low this compound Yields

This section addresses common issues encountered during this compound fermentation that can lead to lower than expected yields.

Issue Potential Cause Recommended Solution
No or very low this compound production Incorrect Penicillium roqueforti strain: Not all strains produce this compound, or some may have lost the ability through subculturing.Ensure you are using a known this compound-producing strain. It is advisable to start a new culture from a cryopreserved stock.
Suboptimal media composition: The carbon-to-nitrogen ratio and the presence of specific micronutrients are critical for secondary metabolite production.Review and optimize your media composition. Key factors to consider are the types and concentrations of carbon and nitrogen sources. Refer to the Media Optimization Protocol below.
Inadequate aeration: Oxygen is crucial for the growth of P. roqueforti and the biosynthesis of many secondary metabolites.For submerged cultures, increase the agitation speed or the aeration rate. For solid-state fermentation, ensure the substrate has adequate porosity.
Incorrect pH: The pH of the medium can significantly affect enzymatic reactions in the biosynthetic pathway.The optimal pH for P. roqueforti growth and secondary metabolite production is generally between 4.0 and 7.0. Monitor and control the pH of your fermentation broth.
Inconsistent this compound yields between batches Variability in inoculum: The age, concentration, and physiological state of the inoculum can lead to inconsistent results.Standardize your inoculum preparation. Use a consistent spore count or a defined mycelial biomass for inoculation.
Fluctuations in fermentation conditions: Inconsistent temperature, pH, or aeration can affect the metabolic state of the fungus.Ensure that all fermentation parameters are tightly controlled and monitored throughout the process.
Presence of contaminants Poor sterile technique: Contamination with bacteria or other fungi can outcompete P. roqueforti for nutrients and produce inhibitory compounds.Strictly adhere to aseptic techniques during media preparation, inoculation, and sampling. Regularly check for contamination by microscopy and plating on selective media.
Foaming in the fermenter High protein content in the medium: Media rich in proteins, such as yeast extract or peptone, can lead to foaming, especially with high agitation and aeration.Add an appropriate antifoaming agent to the medium before sterilization. Be aware that some antifoaming agents can affect fungal metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production by Penicillium roqueforti?

A1: The optimal temperature for the growth of Penicillium roqueforti is generally between 20°C and 25°C. However, the optimal temperature for secondary metabolite production, including this compound, may be slightly different. It is recommended to perform a temperature optimization study in the range of 18°C to 28°C to determine the best temperature for your specific strain and fermentation conditions.

Q2: Which carbon and nitrogen sources are best for this compound fermentation?

A2: The choice of carbon and nitrogen sources can significantly impact this compound yield. While specific data for this compound is limited, for other secondary metabolites in P. roqueforti, glucose and sucrose are common carbon sources, while yeast extract, peptone, and ammonium sulfate are effective nitrogen sources. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize. A high C/N ratio often favors the production of secondary metabolites after the initial growth phase.

Q3: How can I quantify the amount of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound. You will need a pure standard of this compound to create a calibration curve for accurate quantification.

Q4: My P. roqueforti culture is growing well, but not producing this compound. What should I do?

A4: This phenomenon, known as un

Technical Support Center: Overcoming Solubility Challenges of Annulatin in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Annulatin, an O-methylated flavonol, in their biological experiments. Given the limited direct solubility data for this compound, this guide leverages information on structurally similar flavonols, such as Myricetin, Quercetin, and Kaempferol, to provide robust troubleshooting strategies and practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring O-methylated flavonol.[1] Like many flavonoids, its chemical structure lends itself to low aqueous solubility, which can pose significant challenges in biological assays.[2][3][4] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended starting solvents for dissolving this compound?

Based on data from structurally similar flavonols, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended primary solvents for creating stock solutions of this compound.[5] DMSO generally offers higher solubility for flavonols compared to ethanol.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for ethanol, it is often recommended to stay below 0.1%. However, the tolerance of your specific cell line should always be determined empirically by running a vehicle control experiment.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can trigger precipitation.

  • Pre-warm the buffer: Warming your assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Use a co-solvent: Consider using a mixture of solvents. For instance, a combination of ethanol and polyethylene glycol (PEG) 400 has been shown to be effective for other hydrophobic compounds.

  • Incorporate solubilizing agents: Excipients like cyclodextrins can encapsulate hydrophobic molecules, enhancing their aqueous solubility.

Q5: How can I determine the actual soluble concentration of this compound in my final assay medium?

After preparing your final dilution, it is advisable to centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Then, carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method, such as HPLC-UV. This will give you the true concentration of the soluble compound in your experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in biological assays.

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous environment.- Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your assay. - Employ a serial dilution method with vigorous vortexing at each step. - Consider the use of solubilizing agents such as HP-β-cyclodextrin.
Inconsistent or non-reproducible assay results This compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.- Visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment. - Perform a time-course solubility study to determine how long this compound remains in solution at your working concentration. - Prepare fresh dilutions of this compound for each experiment.
Low or no biological activity observed The actual concentration of soluble this compound is significantly lower than the nominal concentration due to poor solubility.- Confirm the soluble concentration of this compound in your final assay medium using an analytical method like HPLC after centrifugation. - Test a higher concentration range of this compound, if possible without exceeding solvent toxicity limits. - Explore alternative formulation strategies, such as using a co-solvent system or a delivery vehicle like liposomes.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cells.- Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. - Reduce the final solvent concentration in your assays to a non-toxic level (typically <0.5% for DMSO).

Quantitative Solubility Data (Proxy Data)

Since direct solubility data for this compound is limited, the following table summarizes the solubility of structurally similar flavonols in common laboratory solvents. This data can be used as a guideline for preparing this compound stock solutions.

CompoundSolventSolubilityReference(s)
Myricetin DMSO~10 mg/mL
Ethanol~1 mg/mL
WaterSparingly soluble in boiling water, practically insoluble in cold water
Quercetin DMSO~30 mg/mL
Ethanol~2 mg/mL
WaterSparingly soluble
Kaempferol DMSO~10-57 mg/mL
Ethanol~11 mg/mL
WaterSlightly soluble

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to start with a high concentration to minimize the volume of solvent added to the final assay.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. If necessary, gentle warming in a 37°C water bath can be applied. Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Aqueous Solubility Determination by Centrifugation and HPLC
  • Preparation of Working Solution: Prepare a dilution of your this compound stock solution in the final aqueous assay buffer to the desired concentration.

  • Equilibration: Gently mix the solution and allow it to equilibrate at the experimental temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • HPLC Analysis: Analyze the concentration of this compound in the supernatant using a validated HPLC method with a suitable standard curve. The resulting concentration represents the soluble fraction of this compound under your experimental conditions.

Visualizations

Signaling Pathways Potentially Modulated by Flavonoids

Flavonoids are known to interact with various cellular signaling pathways. The following diagrams illustrate key pathways that may be influenced by this compound, providing a basis for mechanistic studies.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibits MAPK_Signaling Stimulus External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activates CellularResponse Cellular Responses (Proliferation, Differentiation, Inflammation) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPKK Inhibits NFkB_Signaling cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Inflammatory Gene Expression This compound This compound This compound->IKK Inhibits Solubility_Workflow Start Start: this compound Experiment PrepStock Prepare Concentrated Stock in DMSO Start->PrepStock Dilute Dilute Stock in Aqueous Assay Buffer PrepStock->Dilute CheckPrecipitate Observe for Precipitation Dilute->CheckPrecipitate Proceed Proceed with Assay CheckPrecipitate->Proceed No Troubleshoot Troubleshoot Solubility CheckPrecipitate->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc CoSolvent Use Co-solvent/ Solubilizer Troubleshoot->CoSolvent SerialDilution Optimize Dilution Method Troubleshoot->SerialDilution Reassess Re-evaluate for Precipitation LowerConc->Reassess CoSolvent->Reassess SerialDilution->Reassess Reassess->Proceed No Reassess->Troubleshoot Yes

References

Refining analytical methods for Annulatin quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Annulatin Quantification

Welcome to the technical support center for the analytical quantification of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and robust techniques for the quantification of this compound, a depsipeptide, are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Q2: How should I prepare samples containing this compound for analysis?

A2: Sample preparation is critical for accurate quantification and aims to extract this compound from the sample matrix while removing interfering components. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method for biological fluids like plasma, often using acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts and analyte concentration, leading to better sensitivity.

The choice of method depends on the sample matrix, required sensitivity, and available equipment.

Q3: What are the primary challenges in this compound quantification?

A3: Key challenges include:

  • Analyte Stability: this compound may be unstable in certain solvents, pH conditions, or temperatures, leading to degradation and inaccurate results.

  • Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting accuracy.

  • Low Recovery: this compound can be lost during multi-step sample preparation procedures.

  • Carryover: The analyte may adsorb to surfaces in the HPLC or autosampler, leading to its appearance in subsequent blank injections.

Q4: Why is method validation important?

A4: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. According to ICH guidelines, validation ensures the method is reliable and reproducible by assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
  • Question: My this compound peak is tailing or showing significant fronting in my HPLC analysis. What are the potential causes and solutions?

  • Answer:

    • Potential Cause 1: Column Overload.

      • Solution: Reduce the concentration or injection volume of your sample.

    • Potential Cause 2: Incompatible Injection Solvent.

      • Solution: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Ideally, dissolve the sample in the starting mobile phase.

    • Potential Cause 3: Secondary Interactions. this compound may be interacting with residual silanols on the C18 column, especially if it has basic functional groups.

      • Solution: Use an end-capped column (e.g., ECC18) for better peak shape. Alternatively, add a competitor (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to saturate the active sites.

    • Potential Cause 4: Column Degradation. The column may be fouled or have a void at the inlet.

      • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column and wash it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Issue 2: Low or Inconsistent Analyte Recovery
  • Question: I'm experiencing low and variable recovery of this compound after sample preparation. How can I troubleshoot this?

  • Answer: Low recovery indicates loss of the analyte at one or more steps.

    • Potential Cause 1: Inefficient Extraction. The chosen solvent in LLE or SPE may not be optimal for this compound.

      • Solution: Test a range of solvents with different polarities. Adjust the pH of the sample to ensure this compound is in a neutral state, which typically improves extraction efficiency into organic solvents.

    • Potential Cause 2: Analyte Instability. this compound might be degrading during sample processing.

      • Solution: Perform stability tests at each step. Try processing samples on ice, protecting them from light, or adding antioxidants if oxidative degradation is suspected. Ensure the pH of all solutions is in a range where this compound is stable.

    • Potential Cause 3: Adsorption to Surfaces. The analyte may be sticking to plasticware (e.g., pipette tips, collection plates).

      • Solution: Use low-adsorption labware or pre-rinse materials with a solution that mimics the sample. Adding a small percentage of an organic solvent like acetonitrile to aqueous samples can sometimes mitigate this issue.

Issue 3: Signal Suppression or Enhancement in LC-MS/MS
  • Question: My this compound signal is being suppressed in my LC-MS/MS analysis when I inject samples, but not standards. What is happening?

  • Answer: This is a classic sign of a matrix effect, where co-eluting components from your sample matrix interfere with the ionization process in the mass spectrometer source.

    • Potential Cause 1: Insufficient Sample Cleanup. The sample preparation method (e.g., "dilute and shoot" or simple protein precipitation) is not removing interfering substances like phospholipids or salts.

      • Solution: Implement a more rigorous sample cleanup method such as SPE or supported liquid extraction (SLE). These techniques provide cleaner extracts.

    • Potential Cause 2: Co-elution of Matrix Components. An interfering compound is eluting from the HPLC column at the same time as this compound.

      • Solution: Modify the chromatographic method to improve separation. Try a different mobile phase composition, adjust the gradient slope, or switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).

    • Potential Cause 3: Inadequate Internal Standard. If using an internal standard (IS), it may not be co-eluting with the analyte and therefore not compensating for the matrix effect.

      • Solution: The ideal IS is a stable isotope-labeled version of this compound, as it will have nearly identical chemical behavior. If unavailable, choose a structural analog that elutes very close to this compound.

Quantitative Data Summary

While specific quantitative data for this compound methods are not widely published, the following table provides typical performance parameters for a validated LC-MS/MS method for a similar peptide-like molecule in a biological matrix. These values can serve as a benchmark for your method development.

ParameterTypical ValueDescription
Linear Range 1 - 1000 ng/mLThe concentration range over which the method is accurate, precise, and linear.
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 0.3 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.0 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation for a set of measurements taken on the same day.
Inter-day Precision (%RSD) < 15%The relative standard deviation for a set of measurements taken on different days.
Accuracy (% Recovery) 85% - 115%The closeness of the measured value to the true value.
Extraction Recovery > 70%The efficiency of the analyte extraction process from the matrix.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma via LC-MS/MS

This protocol outlines a general procedure. It must be optimized and validated for your specific application.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working standard solutions.

    • Spike blank plasma with working standards to create calibration curve standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: U(H)PLC system capable of binary gradient elution.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Determine the precursor and product ion transitions for this compound and the internal standard by infusing a standard solution.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Centrifuge Centrifugation / Evaporation Extract->Centrifuge Reconstitute Reconstitution in Mobile Phase Centrifuge->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: General workflow for this compound quantification.

Validation & Comparative

Comprehensive Analysis of Annulatin D in Cancer Therapy: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available data on the dose-response analysis of Annulatin D in any cancer cell lines. Furthermore, information regarding its mechanism of action in cancer, comparative efficacy against other anti-cancer agents, and detailed experimental protocols for its evaluation is not available in the public domain.

This compound D is a known alkylated aromatic polyketide, and its biosynthesis in Penicillium roqueforti has been described. However, its biological activity, particularly in the context of cancer, remains uninvestigated in published research. This lack of data prevents the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals interested in the potential of novel natural products for cancer therapy, this represents an unexplored area of research. The absence of data on this compound D's cytotoxic or anti-proliferative effects means that fundamental questions about its potential as an anti-cancer agent are yet to be answered.

To address the user's core requirements, future research on this compound D would need to encompass the following:

Primary Screening and Dose-Response Analysis:

Initial studies would need to be conducted to determine if this compound D exhibits any cytotoxic or anti-proliferative activity against a panel of diverse cancer cell lines. Should any activity be observed, comprehensive dose-response analyses would be the next step to determine key parameters such as IC50 (half-maximal inhibitory concentration) values.

A typical experimental workflow for such an initial investigation is outlined below.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis A Cancer Cell Line Panel Selection B This compound D Treatment (Varying Concentrations) A->B C Cell Viability/Proliferation Assay (e.g., MTT, SRB) B->C D Data Analysis: Dose-Response Curves & IC50 Calculation C->D E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot, PCR) D->G H Comparison with Standard-of-Care Drugs D->H I Synergy/Antagonism Studies H->I

Caption: A generalized workflow for the initial investigation of a novel compound's anti-cancer properties.

Mechanistic and Signaling Pathway Studies:

Should this compound D show promise in initial screenings, further research would be required to elucidate its mechanism of action. This would involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and major signaling pathways implicated in cancer, for example, the PI3K/Akt/mTOR or MAPK pathways.

A hypothetical signaling pathway that could be investigated is depicted below.

cluster_pathway Hypothetical Apoptosis Induction Pathway Annulatin_D This compound D Receptor Cell Surface Receptor Annulatin_D->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Effector_Proteins Effector Proteins (e.g., Caspases) Signal_Transduction->Effector_Proteins Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: A simplified, hypothetical signaling pathway for a novel anti-cancer compound inducing apoptosis.

Comparative Efficacy:

To understand the therapeutic potential of this compound D, its efficacy would need to be compared against current standard-of-care chemotherapeutic agents in relevant cancer cell line models.

Conclusion

The request for a comprehensive comparison guide on the dose-response analysis of this compound D in cancer cell

Benchmarking Annulatin D against known therapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between the investigational compound Annulatin D and established therapeutic agents is not feasible at this time due to the lack of available scientific literature and experimental data on a compound specifically named "this compound D." Searches for "this compound D" in scientific databases did not yield information on a molecule with this designation being investigated for therapeutic purposes.

However, the search results suggest a possible misspelling or confusion with "Brucein D," a natural quassinoid compound isolated from Brucea javanica that has demonstrated significant anti-cancer activity. This guide will, therefore, provide a comparative analysis of Brucein D against established chemotherapeutic agents, namely doxorubicin and docetaxel, based on available preclinical data.

Benchmarking Brucein D Against Known Cytotoxic Agents

Brucein D has been primarily investigated for its cytotoxic effects against various cancer cell lines, with a notable focus on bladder cancer. The following sections provide a comparative overview of its performance against doxorubicin and docetaxel, two widely used chemotherapy drugs.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro efficacy of Brucein D compared to doxorubicin and docetaxel against the T24 human bladder cancer cell line.

CompoundIC50 (μg/mL) against T24 CellsNotes
Brucein D 7.65 ± 1.2High toxicity against T24 bladder cancer cells.[1][2]
Doxorubicin Not explicitly quantified in the provided search results, but used as a positive control.A commonly used chemotherapeutic for bladder cancer.[1][2]
Docetaxel Not explicitly quantified in the provided search results, but used as a positive control.Another standard chemotherapy agent for bladder cancer.[1]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

A significant finding is that Brucein D exhibited lower toxicity towards normal 1BR3 human skin fibroblast cells compared to doxorubicin and docetaxel, suggesting a potentially favorable therapeutic window.

Mechanism of Action: Induction of Apoptosis

Brucein D's primary mechanism of action against T24 bladder cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through the intrinsic pathway, which involves the regulation of specific genes involved in cell death.

Signaling Pathway of Brucein D-Induced Apoptosis

G Brucein D Brucein D T24 Bladder Cancer Cell T24 Bladder Cancer Cell Brucein D->T24 Bladder Cancer Cell enters Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) T24 Bladder Cancer Cell->Bcl-2 (anti-apoptotic) downregulates Bax (pro-apoptotic) Bax (pro-apoptotic) T24 Bladder Cancer Cell->Bax (pro-apoptotic) upregulates Bak (pro-apoptotic) Bak (pro-apoptotic) T24 Bladder Cancer Cell->Bak (pro-apoptotic) upregulates p53 (tumor suppressor) p53 (tumor suppressor) T24 Bladder Cancer Cell->p53 (tumor suppressor) upregulates Apoptosis Apoptosis Bcl-2 (anti-apoptotic)->Apoptosis Bax (pro-apoptotic)->Apoptosis Bak (pro-apoptotic)->Apoptosis p53 (tumor suppressor)->Apoptosis

Caption: Brucein D induces apoptosis in T24 bladder cancer cells by modulating the expression of key apoptotic regulatory genes.

Studies have shown that the percentage of apoptotic cells was significantly higher in T24 cells treated with Brucein D (56.04 ± 3.09%) compared to the control group (9.42 ± 2.88%). This effect was comparable to that of doxorubicin (58.97 ± 12.31%) but lower than that of docetaxel (74.42 ± 9.79%).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Brucein D.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of Brucein D on T24 bladder cancer cells and 1BR3 normal skin fibroblast cells.

  • Method:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • Various concentrations of Brucein D, doxorubicin, and docetaxel were added to the wells.

    • After a 24-hour incubation period, MTT reagent was added to each well and incubated for 4 hours.

    • The formazan crystals were dissolved in DMSO.

    • The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

    • The IC50 value was calculated from the dose-response curve.

Apoptosis Detection (Hoechst 33342 Staining)
  • Objective: To visualize and quantify apoptotic cells after treatment with Brucein D.

  • Method:

    • T24 cells were treated with Brucein D, doxorubicin, and docetaxel at their respective IC50 concentrations for 24 hours.

    • The cells were then stained with Hoechst 33342 dye.

    • The stained cells were observed under a fluorescence microscope.

    • Apoptotic cells were identified by their characteristic nuclear condensation and fragmentation.

    • The percentage of apoptotic cells was determined by counting the number of apoptotic nuclei relative to the total number of cells.

Gene Expression Analysis (Semi-quantitative PCR)
  • Objective: To evaluate the effect of Brucein D on the expression of apoptosis-related genes (Bax, Bak, Bcl-2, and p53).

  • Method:

    • T24 cells were treated with Brucein D at its IC50 concentration.

    • Total RNA was extracted from the treated and untreated cells.

    • Reverse transcription was performed to synthesize cDNA.

    • PCR was carried out using specific primers for Bax, Bak, Bcl-2, p53, and a housekeeping gene (as a control).

    • The PCR products were analyzed by gel electrophoresis to determine the relative expression levels of the target genes.

G cluster_0 In Vitro Studies Cell Culture Cell Culture Treatment Treatment MTT Assay MTT Assay Hoechst Staining Hoechst Staining PCR PCR Data Analysis Data Analysis

References

Unraveling "Annulatin": A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the published research findings for a compound referred to as "Annulatin" have revealed a potential case of mistaken identity within chemical terminology. Extensive searches for "this compound" across scientific databases have not yielded information on a specific molecule or drug with that name. Instead, the search results consistently point to the well-established chemical process known as annulation .

Annulation, derived from the Latin word "anellus" meaning "little ring," is a fundamental reaction in organic chemistry that involves the formation of a new ring onto a pre-existing molecule. This process is crucial in the synthesis of a wide array of cyclic and polycyclic compounds, which are foundational structures in many pharmaceuticals and natural products.

One of the most prominent examples of this type of reaction is the Robinson annulation , a classic method for creating a six-membered ring. The Robinson annulation proceeds through a sequence of two well-understood reactions: a Michael addition followed by an intramolecular aldol condensation.[1][2] This powerful tool has been instrumental in the synthesis of complex molecules like steroids.[2]

Further variations and applications of annulation reactions are abundant in the chemical literature, including the Danheiser annulation and various cycloaddition reactions.[3] These methods provide chemists with a versatile toolkit for constructing intricate molecular architectures.

Given the consistent and exclusive retrieval of information related to the chemical process of "annulation" rather than a specific compound named "this compound," it is highly probable that the original query intended to explore the research surrounding this important class of chemical reactions.

To provide a valuable comparison guide as requested, it would be necessary to clarify the specific annulation reaction or the class of compounds synthesized via annulation that is of interest. For instance, a comparative analysis could be conducted on different annulation strategies for the synthesis of a particular class of therapeutic agents, detailing their respective efficiencies, substrate scopes, and the biological activities of the resulting products.

Without further clarification on the intended subject, a direct comparison of "this compound" with other alternatives is not feasible. Researchers, scientists, and drug development professionals interested in this area are encouraged to specify the particular annulation method or the target cyclic compounds to enable a focused and meaningful comparative analysis.

References

Safety Operating Guide

Navigating the Disposal of Annulatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedures for the disposal of "annulatin," a term which, while not corresponding to a specific registered chemical substance, may be a misnomer for a novel compound or a misunderstanding of the chemical term "annulation." Given the absence of a specific Safety Data Sheet (SDS), any such uncharacterized substance must be treated as hazardous. This document outlines the necessary protocols to handle and dispose of such chemicals responsibly.

Immediate Safety and Logistical Information

When handling a chemical with unknown properties, researchers must adhere to the most stringent safety protocols. The overriding principle is to formulate a disposal plan before beginning any experiment.[1] All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a fully buttoned lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Spill Management:

  • Small Spills: Absorb the material with an inert substance like vermiculite or sand. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills: Evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.[2]

Quantitative Data for Chemical Waste Disposal

The following table summarizes general quantitative guidelines for the disposal of laboratory chemicals, synthesized from established safety protocols. These are not specific to any single compound but represent common institutional and regulatory standards.

ParameterGuidelineNotes
Drain Disposal Quantity Generally limited to a few hundred grams or milliliters per day for approved substances.Only for materials explicitly on a "safe list" for drain disposal. Not applicable to "this compound" or unknown hazardous waste.
Water Dilution for Drain Disposal Flush with at least a 100-fold excess of water.For a 100 ml chemical disposal, this equates to running water at maximum flow for approximately two minutes.
pH for Neutralization Neutralize mineral acids and bases to a pH range of 5.5 to 9 before drain disposal (if permitted).This procedure should only be carried out by trained personnel who understand the chemistry and hazards involved.
In-Laboratory Treatment Quantity Generally not more than a few hundred grams at a time.Risks can increase exponentially with scale.

Experimental Protocol: Neutralization of Acidic or Basic Waste

For small quantities of acidic or basic waste that are permissible for in-laboratory treatment, a neutralization protocol can be employed. This should only be performed if the identity and reactivity of the waste are well understood and it does not contain other hazardous components.

Objective: To adjust the pH of an acidic or basic aqueous waste stream to a neutral range (typically 5.5-9.0) before disposal.

Materials:

  • Acidic or basic chemical waste

  • Appropriate neutralizing agent (e.g., sodium bicarbonate or dilute hydrochloric acid)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE)

Procedure:

  • Place the beaker or flask containing the chemical waste on the stir plate and add a stir bar.

  • Begin stirring the solution gently.

  • Slowly and carefully add the neutralizing agent to the waste solution. Monitor the reaction for any signs of gas evolution, heat generation, or splashing.

  • Periodically check the pH of the solution using pH strips or a pH meter.

  • Continue adding the neutralizing agent in small increments until the pH is within the target range (5.5-9.0).

  • Once neutralized, the solution can be disposed of according to institutional guidelines. For some neutralized inorganic salt solutions, this may mean drain disposal with copious amounts of water, but always confirm with your institution's EHS department.

Disposal Workflow for Unknown or Hazardous Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a chemical such as "this compound," where specific disposal procedures are not available.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_hazardous Hazardous Waste Protocol cluster_sds SDS-Directed Disposal start Start: Unwanted Chemical ('this compound') sds_check Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS-specific disposal procedures. sds_check->follow_sds Yes segregate Segregate and Collect in a designated, leak-proof, chemically compatible container. treat_hazardous->segregate label_container Label container as 'Hazardous Waste' with the full chemical name and any other components. segregate->label_container store Store in a designated satellite accumulation area under laboratory control. label_container->store request_pickup Submit a request to the Environmental Health & Safety (EHS) department for waste pickup. store->request_pickup

Disposal workflow for an unknown chemical.

Conclusion

The responsible disposal of laboratory waste is a critical component of a robust safety culture. In the case of an uncharacterized substance, which "this compound" is presumed to be, the default procedure must be to treat it as hazardous waste. This involves proper segregation, labeling, and storage, followed by disposal through the institution's certified hazardous waste management program. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and protect themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.